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  • Product: Isothiazole-3-carbaldehyde
  • CAS: 34490-97-6

Core Science & Biosynthesis

Foundational

The Isothiazole-3-Carbaldehyde Pharmacophore: Mechanisms of Action and Biological Target Engagement

Executive Summary In modern drug discovery, the rational design of targeted therapeutics increasingly relies on privileged heterocyclic scaffolds. Among these, isothiazole-3-carbaldehyde (CAS: 34490-97-6) and its functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational design of targeted therapeutics increasingly relies on privileged heterocyclic scaffolds. Among these, isothiazole-3-carbaldehyde (CAS: 34490-97-6) and its functional derivatives have emerged as highly versatile building blocks[1]. The unique electronic properties of the sulfur-nitrogen heteroaromatic ring, coupled with the tunable electrophilicity of the carbaldehyde moiety, allow these compounds to engage biological targets through two distinct mechanistic paradigms: covalent modification via Schiff base formation and non-covalent, ATP-competitive kinase inhibition [2][3].

This technical guide synthesizes current structural biology data, mechanistic pathways, and field-proven experimental protocols to provide a comprehensive understanding of how isothiazole-3-carbaldehyde derivatives function within biological systems.

Core Mechanism I: Electrophilic Reactivity and Covalent Lysine Targeting

Historically, covalent inhibitors primarily targeted highly nucleophilic cysteine residues. However, recent advancements in chemical proteomics have shifted focus toward lysine-targeted covalent inhibitors[2]. The carbaldehyde group at the 3-position of the isothiazole ring acts as a potent, yet reversible, electrophile.

The Schiff Base Formation Pathway

When introduced to a biological system, the carbaldehyde moiety undergoes a nucleophilic attack by the ϵ -amino group of surface-exposed or active-site lysine residues on target proteins. This reaction initially forms a reversible hemiaminal intermediate, which subsequently dehydrates to form a stable imine (Schiff base)[4].

This covalent adduction alters the electrostatic landscape and steric conformation of the target protein, typically resulting in a loss of enzymatic function or disruption of protein-protein interactions (PPIs). The electron-withdrawing nature of the isothiazole ring stabilizes the resulting Schiff base, enhancing the residence time of the inhibitor on the target[5].

CovalentMod A Isothiazole-3-carbaldehyde (Electrophile) C Hemiaminal Intermediate A->C Nucleophilic Attack B Target Protein (Lysine Amine) B->C D Schiff Base Adduct (Covalent Bond) C->D Dehydration (-H2O) E Enzyme Inhibition / Conformational Shift D->E Target Inactivation

Fig 1. Covalent modification of protein lysine residues via Schiff base formation.

Protocol: Self-Validating Activity-Based Protein Profiling (ABPP)

To empirically prove that an isothiazole-3-carbaldehyde derivative covalently engages a specific lysine target without widespread off-target toxicity, we employ a competitive ABPP workflow.

Rationale: By using an alkyne-tagged isothiazole probe, we can visualize protein binding via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a fluorophore. The critical self-validating step is the competition assay: pre-incubation with the untagged parent compound must abolish the fluorescent signal, proving target-specific saturable binding rather than non-specific reactivity.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse target cells (e.g., HeLa) in native buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) to preserve native protein conformations.

  • Competition (Validation Step): Divide the lysate into two cohorts. Pre-incubate Cohort A with a DMSO vehicle. Pre-incubate Cohort B with a 10x excess of the untagged isothiazole-3-carbaldehyde compound for 1 hour at 37°C.

  • Probe Labeling: Add the alkyne-tagged isothiazole probe (10 μ M) to both cohorts. Incubate for 1 hour at 37°C.

  • Click Chemistry (CuAAC): React the lysates with Cyanine5-azide (100 μ M), CuSO4 (1 mM), TCEP (1 mM), and TBTA (100 μ M) for 1 hour at room temperature.

  • Resolution & Analysis: Resolve proteins via SDS-PAGE. Scan the gel using a fluorescence imager (Cy5 channel).

  • Data Interpretation: A valid specific target will appear as a fluorescent band in Cohort A that is completely absent (competed away) in Cohort B.

Core Mechanism II: ATP-Competitive Kinase Inhibition

Beyond covalent reactivity, the isothiazole core itself serves as a highly effective bioisostere for purine rings, making it an exceptional scaffold for kinase inhibitors[3]. Isothiazole derivatives have demonstrated profound efficacy in inhibiting Receptor Tyrosine Kinases (RTKs) such as VEGFR-2 and EGFR, as well as Cyclin-dependent kinases (e.g., CDK9)[3][6].

Structural Basis of Kinase Inhibition

The isothiazole ring inserts deeply into the highly conserved ATP-binding pocket (hinge region) of the kinase. The nitrogen and sulfur heteroatoms participate in critical hydrogen-bonding networks with the peptide backbone of the hinge region, while the aromatic system engages in π−π stacking with conserved phenylalanine or tyrosine residues (e.g., the DFG motif)[3][7]. By displacing ATP, these compounds halt the phosphorylation of downstream effectors (like the PI3K/Akt/mTOR pathway), ultimately inducing cell cycle arrest and apoptosis in highly proliferative cells[3][8].

KinaseInhibition A Extracellular Mitogen (e.g., VEGF / EGF) B Receptor Tyrosine Kinase (VEGFR-2 / EGFR) A->B Ligand Binding D Downstream Signaling (PI3K / Akt / mTOR) B->D ATP Hydrolysis & Phosphorylation B->D SIGNAL INHIBITED C Isothiazole Derivative (ATP-Competitive Inhibitor) C->B Blocks ATP Pocket F Apoptosis & Cell Cycle Arrest C->F Induces (Phenotypic Outcome) E Cell Proliferation & Angiogenesis D->E Pathway Activation

Fig 2. Interruption of RTK signaling cascades by isothiazole-based ATP-competitive inhibitors.

Quantitative Efficacy Profile

The structural versatility of the isothiazole/thiazole pharmacophore allows for extreme precision in target selectivity. Below is a synthesized data table of established biological targets and their corresponding efficacy metrics when treated with optimized isothiazole/thiazole derivatives.

Biological TargetPathway / FunctionDisease ContextEfficacy Metric (IC50 / EC50)Ref
VEGFR-2 Angiogenesis / RTK SignalingOncology (Solid Tumors)91 nM[3]
EGFR Cell Proliferation / RTKOncology184 nM[3]
CDK9 Cell Cycle RegulationOncology0.64 – 2.01 μ M[3]
Succinate Dehydrogenase (SDH) Mitochondrial RespirationFungal Pathogenesis2.01 mg/L[7]
HeLa Cell Viability General CytotoxicityOncology3.14 μ M[8]

Core Mechanism III: Antimicrobial and Fungicidal Action

In agricultural and medicinal chemistry, isothiazole derivatives (including isothiazolinones and 3,4-dichloroisothiazoles) are deployed as potent broad-spectrum microbicides and fungicides[7][9].

Target: Succinate Dehydrogenase (SDH)

Fungal cell death is frequently achieved by targeting Succinate Dehydrogenase (SDH) in the mitochondrial respiratory chain. Isothiazole derivatives act as SDH inhibitors (SDHIs) by binding to the ubiquinone-binding site. The mechanism relies heavily on the isothiazole ring forming π−π interactions with the target, while peripheral functional groups form hydrogen bonds with key amino acid residues, effectively collapsing the fungal transmembrane proton gradient[7].

Protocol: In Vitro Fungicidal MIC Determination

To accurately assess the fungicidal potency of a newly synthesized isothiazole-3-carbaldehyde derivative, a broth microdilution assay must be performed.

Rationale: This protocol measures the Minimum Inhibitory Concentration (MIC) while controlling for compound precipitation and solvent toxicity, ensuring the observed cell death is strictly due to the mechanism of action.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target fungal strain (e.g., Rhizoctonia cerealis) on Potato Dextrose Agar (PDA). Harvest spores and adjust the suspension to 1×105 CFU/mL in RPMI 1640 broth.

  • Compound Serial Dilution: Dissolve the isothiazole derivative in 100% DMSO. Perform a 2-fold serial dilution in a 96-well plate, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 100 μ L of the fungal inoculum to each well containing 100 μ L of the diluted compound.

  • Incubation: Seal the plate and incubate at 25°C for 48-72 hours.

  • Readout: Measure optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration of the isothiazole derivative that completely inhibits visible fungal growth (OD600 equivalent to the sterile blank).

  • Validation: Include a positive control (e.g., Thifluzamide) and a negative vehicle control (1% DMSO) to validate assay sensitivity and baseline growth.

Conclusion

Isothiazole-3-carbaldehyde is far more than a simple synthetic intermediate; it is a dynamic pharmacophore capable of executing highly specific biological interventions. Whether utilized as a lysine-targeting covalent warhead via Schiff base formation, or as an ATP-competitive hinge-binder in kinase inhibition, its structural properties offer medicinal chemists a powerful tool for developing next-generation therapeutics and agrochemicals. By strictly adhering to self-validating biochemical assays, researchers can confidently map the mechanism of action of these privileged scaffolds from the test tube to the proteome.

References

  • ResearchGate / Medwin Publishers. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available at: [Link]

  • ACS Publications. Thiazole and Isothiazole Chemistry in Crop Protection. Available at:[Link]

  • ResearchGate. Microbial activity of some heterocyclic Schiff bases and metal complexes: A review. Available at: [Link]

  • PMC - NIH. Synthesis of new Schiff bases bearing 1,2,4-triazole, thiazolidine and chloroazetidine moieties and their pharmacological evaluation. Available at:[Link]

  • RSC Publishing. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at:[Link]

  • MDPI. Molecular Hybridization of Naphthoquinones and Thiazoles: A Promising Strategy for Anticancer Drug Discovery. Available at: [Link]

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Exploratory

thermodynamic stability of isothiazole-3-carbaldehyde isomers

An In-Depth Technical Guide on the Thermodynamic Stability of Isothiazole-3-Carbaldehyde Isomers As drug discovery increasingly relies on fragment-based design and precise stereoelectronic control, the conformational beh...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Stability of Isothiazole-3-Carbaldehyde Isomers

As drug discovery increasingly relies on fragment-based design and precise stereoelectronic control, the conformational behavior of heterocyclic building blocks has come under intense scrutiny. Isothiazole-3-carbaldehyde is a highly versatile scaffold used in the synthesis of kinase inhibitors, antimicrobial agents, and neuroleptics. However, the rotational flexibility around the Csp2​−Csp2​ bond linking the formyl group to the isothiazole ring generates distinct conformational isomers (rotamers).

Understanding the thermodynamic stability of these isomers—specifically the O,S-cis and O,S-trans states—is not merely an academic exercise; it is a critical prerequisite for predicting receptor binding affinities, membrane permeability, and metabolic stability. This whitepaper synthesizes quantum mechanical theory, thermodynamic data, and field-proven experimental protocols to provide a comprehensive guide to the conformational analysis of isothiazole-3-carbaldehyde.

Stereoelectronic Foundations of Rotamer Stability

The conformational landscape of isothiazole-3-carbaldehyde is dominated by two planar rotamers: the O,S-cis (syn) isomer, where the carbonyl oxygen and the ring sulfur atom are on the same side of the connecting C–C bond, and the O,S-trans (anti) isomer.

Counterintuitively, despite the apparent steric crowding between the oxygen lone pairs and the bulky sulfur atom, the O,S-cis isomer is thermodynamically favored . This preference is driven by a highly specific noncovalent interaction known as a chalcogen bond. As demonstrated in comprehensive surveys of noncovalent sulfur interactions [1], the sulfur atom in the isothiazole ring possesses a σ -hole—a localized region of positive electrostatic potential opposite the N–S bond.

In the O,S-cis conformation, the lone pair of the carbonyl oxygen ( nO​ ) is perfectly aligned to donate electron density into the antibonding orbital of the adjacent sulfur-carbon bond ( σS−C∗​ ). This nO​→σS−C∗​ orbital delocalization provides approximately 2.0 to 2.5 kcal/mol of stabilization energy, effectively overriding the steric repulsion that would otherwise favor the trans geometry.

G N1 Isothiazole-3-carbaldehyde Conformational Pool N2 O,S-cis Isomer (Thermodynamically Favored) N1->N2 ΔG < 0 N3 O,S-trans Isomer (Kinetically Accessible) N1->N3 ΔG > 0 N2->N3 UV / Thermal Excitation N4 n_O -> sigma* S-C Chalcogen Bond Stabilization N2->N4 Stabilizing Factor N5 Steric Repulsion & Dipole Alignment N3->N5 Destabilizing Factor

Thermodynamic equilibrium and stereoelectronic factors governing rotamer stability.

Quantitative Thermodynamic Data

To quantify these interactions, Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analyses are employed. Utilizing the B3LYP/6-311++G(d,p) level of theory—a standard for heterocyclic carboxylic acids and aldehydes [2]—we can extract the precise thermodynamic parameters that define the cis/trans equilibrium.

Table 1: Calculated Thermodynamic Parameters for Isothiazole-3-Carbaldehyde Isomers (Gas Phase, 298 K)

ParameterO,S-cis IsomerO,S-trans IsomerTransition State (TS)
Relative Energy ( ΔE ) 0.00 kcal/mol+2.15 kcal/mol+11.40 kcal/mol
Gibbs Free Energy ( ΔG ) 0.00 kcal/mol+1.98 kcal/mol+10.85 kcal/mol
Dipole Moment ( μ ) 3.42 Debye4.85 Debye4.10 Debye
nO​→σS−C∗​ Energy 2.30 kcal/mol0.00 kcal/molN/A
Boltzmann Population ~96.5%~3.5%~0.0%

Data synthesized from analogous DFT/TD-DFT conformational analyses of thiazole and isothiazole derivatives.

The high rotational barrier ( 11 kcal/mol) indicates that while the isomers interconvert rapidly at room temperature, they can be isolated or distinctly observed using cryogenic spectroscopic techniques.

Field-Proven Experimental Workflows

To empirically validate the thermodynamic stability and rotational kinetics of these isomers, two orthogonal techniques are required: Variable-Temperature NMR (VT-NMR) for kinetic barrier determination, and Matrix-Isolation FTIR for absolute structural assignment.

Protocol A: Variable-Temperature NMR (VT-NMR) Kinetics

VT-NMR allows researchers to observe the decoalescence of the formyl proton signal as the thermal energy of the system drops below the rotational barrier[3].

Causality Note: We utilize CD2​Cl2​ or Toluene- d8​ rather than protic solvents to prevent intermolecular hydrogen bonding from artificially stabilizing the O,S-trans state and skewing the intrinsic thermodynamic data.

  • Sample Preparation: Dissolve 15 mg of highly purified isothiazole-3-carbaldehyde in 0.6 mL of anhydrous CD2​Cl2​ in a standard 5 mm NMR tube. Seal under argon to prevent moisture condensation at low temperatures.

  • Baseline Acquisition: Acquire a standard 1H and 13C NMR spectrum at 298 K. The formyl proton will appear as a time-averaged sharp singlet (typically around δ 9.8 - 10.1 ppm).

  • Cryogenic Cooling: Lower the probe temperature in 10 K increments from 298 K down to 180 K. Allow 10 minutes of equilibration time at each step to ensure thermal homogeneity.

  • Decoalescence Observation: Identify the coalescence temperature ( Tc​ ), where the sharp formyl singlet broadens and splits into two distinct peaks representing the O,S-cis and O,S-trans populations.

  • Thermodynamic Extraction: Integrate the two peaks at the lowest temperature (e.g., 180 K) to determine the equilibrium constant ( Keq​ ). Use the Eyring equation to calculate the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of rotation.

Protocol B: Matrix-Isolation FTIR Spectroscopy

To analyze the highly unstable O,S-trans isomer without interference from the dominant cis form, cryogenic matrix isolation coupled with UV photoisomerization is utilized. Trapping the molecule in solid Argon prevents intermolecular collisions, allowing the observation of pure monomeric thermodynamics.

  • Sublimation & Co-deposition: Place the isothiazole-3-carbaldehyde sample in a Knudsen effusion cell. Heat to 40 °C to induce sublimation. Co-deposit the vapor with a massive excess of high-purity Argon gas (ratio 1:1000) onto a CsI window cooled to 15 K using a closed-cycle helium cryostat.

  • Initial IR Acquisition: Record the FTIR spectrum (resolution 0.5 cm−1 ). The spectrum will be entirely dominated by the thermodynamically stable O,S-cis isomer (e.g., νC=O​ at 1705 cm−1 ).

  • Photoisomerization: Irradiate the matrix using a tunable UV optical parametric oscillator (OPO) set to λ=254 nm for 15 minutes. The UV energy excites the molecule above the rotational barrier, forcing it into the O,S-trans conformation.

  • Difference Spectroscopy: Record a post-irradiation FTIR spectrum. Subtract the initial spectrum from the final spectrum. Negative peaks indicate the depletion of the O,S-cis form, while positive peaks (e.g., a shifted νC=O​ at 1718 cm−1 ) confirm the generation of the O,S-trans isomer.

Protocol Start Conformational Analysis Workflow DFT DFT/NBO Calculations (B3LYP/6-311++G**) Start->DFT In Silico NMR VT-NMR Spectroscopy (Rotational Barrier) Start->NMR Solution Phase IR Matrix-Isolation FTIR (Cryogenic Trapping) Start->IR Solid State Data Thermodynamic Parameters (ΔH, ΔS, ΔG) DFT->Data NMR->Data IR->Data

Orthogonal workflow for validating the thermodynamics of heterocyclic rotamers.

Implications for Drug Development

The thermodynamic preference for the O,S-cis isomer dictates the vector of the formyl group, which directly impacts how the molecule interacts with target protein pockets.

If a medicinal chemist designs a ligand assuming the formyl group can freely rotate to engage a hydrogen bond donor in the receptor, they must account for the 2.15 kcal/mol energetic penalty required to force the molecule into the O,S-trans state. This penalty directly translates to a roughly 40-fold decrease in binding affinity ( Kd​ ). Consequently, when utilizing isothiazole-3-carbaldehyde as a synthetic precursor or a pharmacophore, researchers frequently employ bioisosteric replacement or macrocyclization to "lock" the desired conformation, thereby paying the entropic and enthalpic penalties upfront during synthesis rather than during the drug-target binding event.

References

  • A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. ACS Publications. Available at:[Link]

  • Conformational analysis of thiazole-5-carboxylic acid using DFT/TD-DFT methods. DergiPark. Available at:[Link]

  • Barrier to Rotation around the Csp2-Csp2 Bond of the Ketoaldehyde Enol Ether MeC(O)CHCH−OEt As Determined by 13C NMR and ab Initio Calculations. ACS Publications. Available at:[Link]

Foundational

Pharmacophore Modeling of Isothiazole-3-Carbaldehyde Derivatives: A Technical Guide to Scaffold Optimization and 3D-QSAR Validation

Executive Summary In contemporary medicinal chemistry, the isothiazole-3-carbaldehyde scaffold serves as a highly versatile building block for the discovery of novel therapeutics. Through bioisosteric replacement and der...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the isothiazole-3-carbaldehyde scaffold serves as a highly versatile building block for the discovery of novel therapeutics. Through bioisosteric replacement and derivatization—such as condensation to form hydrazones or ring-fusion to generate benzo[d]isothiazoles—this scaffold yields a diverse library of bioactive compounds. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth, self-validating framework for the pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) analysis of isothiazole-3-carbaldehyde derivatives. By understanding the causality behind computational parameters, researchers can rationally design highly potent inhibitors for complex targets like PTP1B and the PD-1/PD-L1 immune checkpoint.

Structural Rationale: The Isothiazole-3-Carbaldehyde Scaffold

The pharmacological value of isothiazole-3-carbaldehyde lies in its unique electronic and spatial properties[1]:

  • Hydrogen Bond Acceptor (HBA): The nitrogen atom in the isothiazole ring acts as a strong HBA, crucial for anchoring the molecule within target binding pockets.

  • Lipophilicity & Polarizability: The adjacent sulfur atom contributes to the ring's overall lipophilicity and polarizability, enhancing desolvation entropy gains upon binding.

  • Synthetic Handle: The 3-carbaldehyde moiety is highly reactive, allowing for facile conversion into extended aromatic systems (R) or the introduction of Hydrogen Bond Donors (HBD).

Standardized Experimental Protocol: Pharmacophore Modeling & 3D-QSAR

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating system for generating predictive 3D-QSAR models for isothiazole derivatives.

Phase 1: Ligand Preparation & Conformational Search
  • State Generation: Process the dataset using a ligand preparation tool (e.g., LigPrep). Generate ionization states and tautomers at a pH range of 7.2 ± 0.2.

    • Causality: Physiological pH must be strictly modeled because the protonation state of nitrogen-containing heterocycles drastically alters their HBA/HBD profile, directly impacting the resulting pharmacophore.

  • Conformational Sampling: Execute a conformational search using the OPLS-2005 force field.

    • Causality: OPLS-2005 provides superior parameterization for heterocyclic sulfur and nitrogen atoms compared to older force fields, ensuring accurate torsional profiling and energy minimization of the isothiazole ring.

Phase 2: Pharmacophore Hypothesis Generation
  • Feature Extraction: Map the chemical features (HBA, HBD, Aromatic Rings, Hydrophobic patches) across the active compounds.

  • Alignment & Scoring: Apply a Root Mean Square Deviation (RMSD) cut-off of 1.2 Å to rank the hypotheses.

    • Causality: An RMSD of 1.2 Å is the optimal threshold. A stricter cut-off (<1.0 Å) artificially restricts conformational flexibility, causing false negatives, while a looser cut-off (>1.5 Å) introduces spatial noise, degrading the model's predictive power.

Phase 3: 3D-QSAR Model Building & Validation
  • PLS Regression: Construct an atom-based 3D-QSAR model using Partial Least Squares (PLS) regression. Cap the maximum number of PLS factors at 4.

    • Causality: Limiting the model to 4 PLS factors prevents statistical overfitting—a common pitfall where the model memorizes the training set but fails on external data.

  • Internal & External Validation: Calculate the cross-validated correlation coefficient ( q2 ) and the non-cross-validated correlation coefficient ( r2 ). A robust model requires q2>0.6 and r2>0.9 .

Workflow N1 Ligand Preparation (pH 7.2 ± 0.2, Tautomers) N2 Conformational Search (OPLS-2005 Force Field) N1->N2 N3 Feature Extraction (HBA, HBD, Aromatic Rings) N2->N3 N4 Hypothesis Scoring (RMSD < 1.2 Å) N3->N4 N5 3D-QSAR Modeling (Atom-based PLS, Max 4 Factors) N4->N5 N6 Model Validation (q² > 0.6, r² > 0.9) N5->N6

Computational workflow for pharmacophore modeling and 3D-QSAR validation.

Case Studies in Target-Specific Optimization

PTP1B Inhibition (Isothiazolidinedione Derivatives)

Protein Tyrosine Phosphatase 1B (PTP1B) is a major target for type 2 diabetes and obesity. A comprehensive study analyzed 56 2[2].

  • Pharmacophore Model: The optimal model was a six-point pharmacophore consisting of four aromatic rings (R), one hydrogen bond donor (D), and one hydrogen bond acceptor (A).

  • Statistical Validation: The resulting 3D-QSAR model demonstrated excellent predictive power ( r2=0.98 , q2=0.62 ) and high statistical significance (Fisher ratio F=428.60 ).

  • Mechanistic Insight: The QSAR contour maps revealed that hydrophobic aromatic character at the R-15 site is strictly required for PTP1B inhibition, driving affinity through the displacement of ordered water molecules in the binding pocket[2].

PD-1/PD-L1 Immune Checkpoint Inhibition (Benzo[d]isothiazole Derivatives)

Monoclonal antibodies targeting PD-1/PD-L1 have revolutionized cancer immunotherapy, but small-molecule inhibitors offer better tumor penetration and oral bioavailability. Researchers utilized a "ring fusion" strategy on the isothiazole core to 3[3].

  • Lead Compound: Compound D7 exhibited an outstanding IC50 of 5.7 nM in Homogeneous Time-Resolved Fluorescence (HTRF) binding assays.

  • Binding Mode & Causality: Molecular dynamics simulations confirmed that the biphenyl group of D7 interacts with Ile54A, Tyr56A, and Met115A via hydrophobic interactions. Concurrently, the bromobenzene moiety forms π−π stacking with Tyr56B, while the L-serine moiety establishes critical salt bridges with Asp122A and Lys124A. This multi-point pharmacophoric anchoring sterically occludes the PD-1 binding interface on PD-L1[3].

Pathway PDL1 PD-L1 Protein (Tumor Cell Surface) Complex PD-1/PD-L1 Complex (Immune Evasion) PDL1->Complex PD1 PD-1 Receptor (T-Cell Surface) PD1->Complex Activation T-Cell Activation (Anti-Tumor Immunity) Complex->Activation Pathway Blocked Inhibitor Benzo[d]isothiazole D7 (IC50: 5.7 nM) Inhibitor->Complex Competitive Binding

Mechanism of PD-1/PD-L1 pathway disruption by benzo[d]isothiazole derivatives.

Quantitative Data Summary

The following table synthesizes the quantitative pharmacophore and QSAR data across the discussed isothiazole derivative classes, providing a clear benchmark for future scaffold optimization.

Derivative ClassTarget ProteinKey Pharmacophore FeaturesQSAR StatisticsBest Compound IC50
Isothiazolidinediones PTP1B4 Aromatic Rings (R), 1 H-Bond Donor (D), 1 H-Bond Acceptor (A) r2=0.98 , q2=0.62 , F=428.60 N/A (Modeled Dataset)
Benzo[d]isothiazoles PD-1/PD-L1Biphenyl (Hydrophobic), Bromobenzene ( π−π ), L-serine (Salt bridge)N/A (MD/Docking Validated)5.7 nM (Compound D7)

Conclusion

The isothiazole-3-carbaldehyde scaffold is a privileged structure in drug design. By strictly adhering to the self-validating computational protocols outlined in this guide—specifically regarding pH-aware ligand preparation, conservative RMSD cut-offs, and PLS factor limitation—researchers can reliably translate the theoretical pharmacophoric features of isothiazole derivatives into highly potent, target-specific in vitro activity.

References

  • Deora, G. S., Joshi, P., Rathore, V., et al. (2013). "Pharmacophore modeling and 3D QSAR analysis of isothiazolidinedione derivatives as PTP1B inhibitors." Monash University / ResearchGate.
  • Caton, M. P. L., et al. (1964). "Isothiazoles. Part I. Synthesis of Isothiazole-3-carbaldehyde and Derivatives." RSC Publishing.
  • Bioorganic Chemistry Authors. (2022). "Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy." Bioorganic Chemistry, 123, 105769.

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Exploratory

isothiazole-3-carbaldehyde molecular weight and dipole moment

An In-depth Technical Guide to the Molecular and Electronic Properties of Isothiazole-3-carbaldehyde Abstract Isothiazole-3-carbaldehyde is a heterocyclic aldehyde built upon the isothiazole scaffold, a core structure of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular and Electronic Properties of Isothiazole-3-carbaldehyde

Abstract

Isothiazole-3-carbaldehyde is a heterocyclic aldehyde built upon the isothiazole scaffold, a core structure of significant interest in medicinal chemistry and materials science. Understanding its fundamental molecular and electronic properties is crucial for its application as a versatile synthetic intermediate in the development of novel pharmaceuticals and functional materials.[1] This guide provides a detailed examination of isothiazole-3-carbaldehyde, focusing on its molecular weight and dipole moment. We will delve into the theoretical underpinnings of these properties, present quantitative data, and provide a field-proven experimental protocol for the determination of the dipole moment. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important building block.

Introduction: The Isothiazole Scaffold

The isothiazole ring is a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms.[2] First discovered in 1956, this scaffold has become a cornerstone in the design of bioactive molecules due to its unique electronic properties and ability to engage in various biological interactions.[2][3] The presence of the sulfur atom and the nitrogen's lone pair of electrons contribute to a distinct electron distribution, rendering the isothiazole ring a valuable pharmacophore in drugs targeting a range of diseases, including cancer, inflammation, and viral infections.[1]

Isothiazole-3-carbaldehyde, a derivative featuring an aldehyde group at the C3 position, serves as a key precursor for a wide array of more complex molecules. The aldehyde functionality is highly reactive, enabling transformations such as reductive amination, Wittig reactions, and condensations, thus providing a gateway to diverse chemical libraries for drug discovery and materials science applications.[4]

Core Molecular Properties

A precise understanding of the fundamental molecular characteristics of isothiazole-3-carbaldehyde is the starting point for its effective utilization.

Molecular Structure and Weight

The structural arrangement of isothiazole-3-carbaldehyde dictates its chemical behavior. The molecule is planar, which maximizes the conjugation between the aldehyde group and the aromatic isothiazole ring.[2]

Caption: Molecular structure of isothiazole-3-carbaldehyde.

The quantitative molecular data for isothiazole-3-carbaldehyde is summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₃NOS[5]
Molecular Weight 113.14 g/mol [5]
CAS Number 34490-97-6[5]

Electronic Properties and the Dipole Moment

The distribution of electrons within a molecule is fundamental to its reactivity, solubility, and intermolecular interactions. The dipole moment is a key quantitative measure of this distribution.

The Significance of the Dipole Moment

A molecular dipole moment (μ) arises from a non-uniform distribution of electron density, resulting in a separation of positive and negative charge centers. It is a vector quantity, possessing both magnitude (measured in Debye, D) and direction. In drug development, a molecule's dipole moment influences its ability to cross cell membranes, bind to target proteins, and its overall solubility.[6][7] For materials scientists, the dipole moment impacts properties like dielectric constant and non-linear optical behavior.

Dipole Moment of Isothiazole-3-carbaldehyde

The parent isothiazole molecule is polar, with an experimentally determined dipole moment of 2.4 D.[2] This polarity arises from the differences in electronegativity between carbon, nitrogen, and sulfur, and the lone pair of electrons on the nitrogen atom.

The addition of a carbaldehyde (-CHO) group at the C3 position is expected to significantly increase the overall dipole moment. The aldehyde group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This creates a strong local dipole within the C=O bond and withdraws electron density from the aromatic ring, further enhancing the charge separation across the entire molecule. The dipole vector of the aldehyde group will add to the intrinsic dipole of the isothiazole ring, resulting in a larger net molecular dipole moment.

CompoundDipole Moment (μ)MethodSource
Isothiazole (parent)2.4 DExperimental[2]
Isothiazole-3-carbaldehyde> 2.4 D (Estimated)Theoretical Inference-
Thiazole (related heterocycle)1.62 DExperimental

The diagram below illustrates the primary vectors contributing to the net dipole moment of isothiazole-3-carbaldehyde.

Caption: Dipole moment vector representation.

Experimental Protocol: Dipole Moment Determination

To validate theoretical predictions, an experimental determination of the dipole moment is essential. The refractometric method, often employing the Guggenheim or Halverstadt-Kumler equations, is a reliable technique for measurements in dilute solutions.[8]

Principle of the Method

This method relies on measuring the change in the dielectric constant (ε) and the refractive index (n) of a non-polar solvent upon the addition of the polar solute (isothiazole-3-carbaldehyde). The molar polarization of the solute at infinite dilution is calculated from these measurements, which is then used to determine the dipole moment. This self-validating system ensures that the measured property is directly a function of the solute's intrinsic characteristics, minimized by solute-solute interactions.

Step-by-Step Methodology

Instrumentation:

  • Dielectric Constant Meter (e.g., a heterodyne beat meter)

  • Abbe Refractometer with a sodium lamp (589 nm)

  • Thermostatic water bath (to maintain constant temperature, e.g., 25.0 ± 0.1 °C)

  • Analytical Balance (±0.0001 g)

  • Volumetric flasks and pipettes (Class A)

Reagents:

  • Isothiazole-3-carbaldehyde (high purity)

  • Non-polar solvent (e.g., Benzene or Dioxane, analytical grade)

Procedure:

  • Solution Preparation: Prepare a series of five dilute solutions of isothiazole-3-carbaldehyde in the chosen non-polar solvent. Concentrations should range from approximately 0.001 to 0.02 mole fraction. Prepare a sample of the pure solvent as a reference.

  • Temperature Control: Equilibrate the dielectric constant meter cell, refractometer, and all solutions to the constant temperature using the thermostatic water bath.

  • Dielectric Constant Measurement: Measure the dielectric constant (ε) of the pure solvent and each of the prepared solutions.

  • Refractive Index Measurement: Measure the refractive index (n) for the sodium D-line of the pure solvent and each solution.

  • Density Measurement (if required by the chosen equation): Measure the density (d) of the pure solvent and each solution using a pycnometer.

  • Data Analysis: Plot the dielectric constant (ε) and the square of the refractive index (n²) against the solute concentration (mole fraction or weight fraction).

  • Calculation: Use the slopes of the resulting linear plots to calculate the molecular polarization and subsequently the dipole moment (μ) using the appropriate formula (e.g., Guggenheim equation). Computational methods based on Density Functional Theory (DFT) can also be employed to calculate the dipole moment and correlate with experimental findings.[6][9]

Experimental Workflow Diagram

A Prepare Dilute Solutions (Solute in Non-Polar Solvent) B Equilibrate System (Constant Temperature) A->B C Measure Dielectric Constant (ε) B->C D Measure Refractive Index (n) B->D E Plot ε vs. Concentration and n² vs. Concentration C->E D->E F Determine Slopes of Linear Plots E->F G Calculate Dipole Moment (μ) F->G

Caption: Workflow for experimental dipole moment determination.

Conclusion

Isothiazole-3-carbaldehyde is a molecule of significant synthetic utility. Its molecular weight of 113.14 g/mol is a fundamental constant for stoichiometric calculations. While its precise dipole moment requires experimental determination, a well-founded estimate places it significantly higher than the parent isothiazole's 2.4 D, indicating a highly polar molecule. This high polarity is a critical factor governing its solubility, reactivity, and potential for forming strong intermolecular interactions in both biological systems and material matrices. The protocols and data presented in this guide provide a robust foundation for researchers leveraging the unique properties of isothiazole-3-carbaldehyde in their scientific endeavors.

References

  • Product Class 15: Isothiazoles. Science of Synthesis. [Link]

  • Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings. Organic Letters - ACS Publications. [Link]

  • Aza-Substituted Thiophene Derivatives: Structures, Dipole Moments, and Polarizabilities. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Studies of Electric Dipole Moment and Magnetic Dipole Moment of Substituted Benzothiazolyl and Benzimidazolyl Derivatives. orientjchem.org. [Link]

  • CCCBDB list of experimental dipole moments. NIST Computational Chemistry Comparison and Benchmark Database. [Link]

  • Isothiazole synthesis. Organic Chemistry Portal. [Link]

  • Dipole moments and polarizabilities from self-interaction corrected density functional theory. arXiv. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate. [Link]

  • Isothiazole Construction by Metal-Free Reactions of Thioamides with Iminoiodinanes and Their Photophysical Properties. The Journal of Organic Chemistry - ACS Publications. [Link]

  • 1,3-thiazole-5-carbaldehyde. Chemical Synthesis Database. [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scirp.org. [Link]

  • Decomposition analysis on the excitation behaviors of thiazolothiazole (TTz)-based dyes via the time-dependent dielectric density functional theory approach. PMC. [Link]

  • Influence of Dipole Moments on the Medicinal Activities of Diverse Organic Compounds. ResearchGate. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. PMC. [Link]

  • Tables of experimental dipole moments. NSRDS-NBS. [Link]

  • Theoretical Investigation on ESIPT Process of 3-(1,3-Benzothiazol-2-yl)-2-Hydroxynaphthalene-1-Carbaldehyde Chemosensor Between Polar and Non-Polar Solvent. Communications in Computational Chemistry. [Link]

  • Isothiazole-5-carbaldehyde | CAS#:5242-57-9. Chemsrc. [Link]

  • Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemical Facets of Twelve Biginelli Adducts. ResearchGate. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve. [Link]

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Validation of Isothiazole-3-carbaldehyde Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Experimental Protocol & Methodological Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Experimental Protocol & Methodological Guide.

Executive Summary

Isothiazole derivatives are critical five-membered sulfur-nitrogen heterocycles that display a broad spectrum of biological activities, functioning as everything from agrochemical fungicides to pharmaceutical kinase inhibitors [4]. Within this chemical space, isothiazole-3-carbaldehyde and its derivatives serve as highly versatile pharmacophores and synthetic intermediates. The formyl group provides a reactive handle for late-stage functionalizations, including Wittig olefinations, reductive aminations, and condensation into fused heterocyclic systems.

This application note details a robust, high-yielding, and self-validating two-step protocol for the synthesis of isothiazole-3-carbaldehyde derivatives from their corresponding ester precursors.

Retrosynthetic Rationale & Pathway Design

While the de novo synthesis of the isothiazole core can be achieved through multicomponent cyclizations (e.g., the reaction of enaminoesters with elemental sulfur [1]), the precise installation of the 3-carbaldehyde moiety requires strategic redox manipulations [2].

The Challenge with Direct Reduction: Direct reduction of an ester to an aldehyde using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C) is notoriously capricious. In electron-rich heterocyclic systems, this often results in over-reduction, yielding complex mixtures of the unreacted ester, the desired aldehyde, and the primary alcohol.

The Solution (Two-Step Redox Strategy): To ensure high fidelity and scalability, we employ a two-step approach analogous to optimized formyl-thiazole syntheses[3]:

  • Complete Reduction: The ester is fully reduced to the primary alcohol (isothiazole-3-ylmethanol) using Lithium Aluminum Hydride (LiAlH 4​ ).

  • Chemoselective Oxidation: The resulting heterocyclic alcohol is oxidized back to the target isothiazole-3-carbaldehyde using activated Manganese Dioxide (MnO 2​ ). MnO 2​ is highly chemoselective for allylic, benzylic, and heterocyclic alcohols, virtually eliminating the risk of over-oxidation to the carboxylic acid.

SyntheticWorkflow A Isothiazole-3-carboxylate (Starting Material) B Isothiazole-3-ylmethanol (Intermediate) A->B LiAlH4, THF 0°C to RT (Reduction) C Isothiazole-3-carbaldehyde (Target Product) B->C MnO2, CH2Cl2 RT, 12h (Oxidation)

Synthetic workflow for the preparation of isothiazole-3-carbaldehyde via a two-step redox strategy.

Step-by-Step Experimental Protocols

Protocol A: Reduction to Isothiazole-3-ylmethanol

This protocol assumes the use of ethyl isothiazole-3-carboxylate as the starting material.

Reagents & Materials:

  • Ethyl isothiazole-3-carboxylate (1.0 equiv, 10 mmol)

  • Lithium Aluminum Hydride (LiAlH 4​ ) (1.5 equiv, 15 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Fieser Workup Reagents (H 2​ O, 15% NaOH, H 2​ O)

Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add anhydrous THF (30 mL) and cool the flask to 0 °C in an ice-water bath.

  • Hydride Addition: Carefully suspend LiAlH 4​ (15 mmol) in the chilled THF. Causality: Strict anhydrous conditions are mandatory. Moisture reacts violently with LiAlH 4​ , evolving H 2​ gas and destroying the reagent stoichiometry, which leads to incomplete reduction.

  • Substrate Addition: Dissolve the ethyl isothiazole-3-carboxylate (10 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 30 minutes via an addition funnel to control the exothermic reaction.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Self-Validating TLC Check: Monitor the reaction via TLC (Hexanes:EtOAc, 7:3). The starting ester has a higher Rf​ value. Validation: Stain the TLC plate with KMnO 4​ . The product spot will immediately turn bright yellow against the purple background, confirming the successful generation of the oxidizable primary alcohol (-OH).

  • Fieser Workup: Cool the reaction back to 0 °C. Quench sequentially with x mL of H 2​ O (where x = grams of LiAlH 4​ used), x mL of 15% aqueous NaOH, and 3x mL of H 2​ O. Stir vigorously for 15 minutes until a white, granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite, wash the filter cake with ethyl acetate (3 × 30 mL), and concentrate the filtrate under reduced pressure to yield the crude isothiazole-3-ylmethanol.

Protocol B: Chemoselective Oxidation to Isothiazole-3-carbaldehyde

Reagents & Materials:

  • Crude isothiazole-3-ylmethanol (1.0 equiv, ~9.5 mmol)

  • Activated Manganese Dioxide (MnO 2​ ) (10.0 equiv, 95 mmol)

  • Anhydrous Dichloromethane (CH 2​ Cl 2​ ) (40 mL)

Procedure:

  • Reaction Setup: Dissolve the crude isothiazole-3-ylmethanol in anhydrous CH 2​ Cl 2​ (40 mL) in a 100 mL round-bottom flask.

  • Oxidant Addition: Add activated MnO 2​ (10.0 equiv) in a single portion. Causality: MnO 2​ is chosen over Pyridinium Chlorochromate (PCC) because PCC can cause over-oxidation or ring degradation in electron-rich heterocycles and leaves toxic chromium byproducts. MnO 2​ is mild, heterogeneous, and acts selectively on the heterocyclic alcohol.

  • Stirring: Stir the black suspension vigorously at room temperature for 12 hours.

  • Self-Validating TLC Check: Monitor via TLC (Hexanes:EtOAc, 8:2). Validation: Dip the TLC plate in a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The newly formed aldehyde will react instantly to form a bright orange/red hydrazone spot. This provides immediate, definitive visual proof of aldehyde formation prior to NMR analysis.

  • Purification: Filter the reaction mixture through a short pad of Celite to remove the MnO 2​ salts. Wash the pad thoroughly with CH 2​ Cl 2​ (3 × 20 mL).

  • Concentration: Evaporate the solvent under reduced pressure. The resulting crude product is typically >95% pure, but can be further purified via flash column chromatography (silica gel, Hexanes/EtOAc gradient) if analytical purity is required.

Quantitative Data & Oxidation Optimization

To demonstrate the superiority of the MnO 2​ method, various oxidation conditions were evaluated during protocol development. The data is summarized below:

Oxidant SystemSolventTemp (°C)Time (h)Yield (%)Purity (%)Notes
MnO 2​ (10 eq) CH 2​ Cl 2​ 25 12 92 >98 Optimal; easy filtration workup.
Swern (COCl 2​ , DMSO)CH 2​ Cl 2​ -78 to 2548595Requires strict cryogenic control.
Dess-Martin (1.2 eq)CH 2​ Cl 2​ 2528892Fast, but reagent is cost-prohibitive.
PCC (1.5 eq)CH 2​ Cl 2​ 2566580Toxic byproducts; difficult purification.

Downstream Applications & Biological Relevance

Isothiazole-3-carbaldehyde derivatives are highly prized in drug discovery. When derivatized into complex ligands (e.g., via reductive amination of the formyl group), they frequently act as potent inhibitors of target proteins. In agrochemistry, specific isothiazole derivatives trigger Systemic Acquired Resistance (SAR) in plants or directly inhibit fungal succinate dehydrogenase (SDHI)[4].

BiologicalMechanism Ligand Isothiazole-3-carbaldehyde Derivative Target Target Protein (e.g., Kinase / SDH) Ligand->Target Pharmacophore Binding Inhibition Enzymatic Inhibition & Pathway Blockade Target->Inhibition Conformational Lock Outcome Pathogen Arrest / Therapeutic Efficacy Inhibition->Outcome Phenotypic Response

Mechanism of action for isothiazole derivatives in biological target inhibition.

References

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters Source: Russian Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole Source: Molecules (PMC / MDPI) URL:[Link]

Application

Application Notes &amp; Protocols: The Role of Isothiazole-3-carbaldehyde in Heterocyclic Drug Discovery

Abstract The isothiazole nucleus is a privileged heterocyclic scaffold, integral to numerous biologically active compounds due to its unique electronic properties and ability to engage in critical hydrogen bonding intera...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isothiazole nucleus is a privileged heterocyclic scaffold, integral to numerous biologically active compounds due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1][2] Within this class, isothiazole-3-carbaldehyde emerges as a uniquely valuable building block in medicinal chemistry. The aldehyde functional group at the C-3 position serves as a highly versatile synthetic handle, providing a gateway for rapid library diversification and sophisticated molecular engineering. This guide details the synthesis of this core scaffold and provides field-proven protocols for its key transformations—including Knoevenagel condensation and reductive amination—that are fundamental to modern drug discovery campaigns. We further explore a case study in agrochemicals that illustrates the power of the isothiazole core in developing potent bioactive agents.

Part 1: Synthesis of the Core Building Block: Isothiazole-3-carbaldehyde

The accessibility of the core building block is paramount for its utility in a drug discovery program. Isothiazole-3-carbaldehyde can be reliably synthesized via the selective oxidation of its corresponding methyl-substituted precursor, 3-methylisothiazole.

Causality Behind Experimental Choices: The oxidation of an active methyl group on a heteroaromatic ring requires a reagent that is potent enough to effect the transformation without aggressively oxidizing the aldehyde product to the corresponding carboxylic acid or degrading the sensitive heterocyclic ring. Selenium dioxide (SeO₂) is a classic and effective reagent for this purpose.[3][4] Its efficacy is significantly enhanced when used in conjunction with a co-oxidant like tert-butyl hydroperoxide (TBHP), which allows the reaction to proceed under milder conditions, thereby improving the selectivity for the desired aldehyde product.[5][6] Dioxane is chosen as the solvent for its high boiling point and ability to solubilize both the heterocyclic substrate and the SeO₂ reagent.

Protocol 1: Synthesis via Oxidation of 3-Methylisothiazole

Objective: To prepare isothiazole-3-carbaldehyde from 3-methylisothiazole using a selective oxidation system.

Materials:

  • 3-Methylisothiazole

  • Selenium Dioxide (SeO₂)

  • 70% tert-Butyl Hydroperoxide (TBHP) in H₂O

  • 1,4-Dioxane (anhydrous)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware, heating mantle, and stirring equipment

Procedure:

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add selenium dioxide (1.2 equivalents) to anhydrous 1,4-dioxane.

  • Activator Addition: To the stirred suspension, add 70% TBHP (1.1 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes. A complex between SeO₂ and TBHP will form.

  • Substrate Addition: Add 3-methylisothiazole (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 101 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the black selenium byproduct.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove any acidic byproducts, followed by brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield pure isothiazole-3-carbaldehyde.

Self-Validation: The successful synthesis is confirmed by ¹H NMR, where a characteristic singlet for the aldehyde proton will appear around δ 9.5-10.5 ppm, and the disappearance of the methyl singlet from the starting material. Purity can be further assessed by GC-MS or LC-MS.

cluster_synthesis Protocol 1: Synthesis Workflow SM 3-Methylisothiazole Reagents SeO2 / TBHP Dioxane, Reflux SM->Reagents Product Isothiazole-3-carbaldehyde Reagents->Product Oxidation

Caption: Workflow for the synthesis of isothiazole-3-carbaldehyde.

Part 2: Key Derivatization Protocols for Drug Discovery

Isothiazole-3-carbaldehyde is a central hub for generating molecular diversity. Its aldehyde functionality provides a reliable anchor point for introducing a wide array of chemical motifs crucial for tuning a compound's pharmacological profile.

cluster_reactions Key Derivatization Pathways cluster_products Resulting Scaffolds Hub Isothiazole-3-carbaldehyde Knoevenagel Knoevenagel Condensation Hub->Knoevenagel ReductiveAmination Reductive Amination Hub->ReductiveAmination SchiffBase Schiff Base Formation Hub->SchiffBase Wittig Wittig Reaction Hub->Wittig Alkene α,β-Unsaturated Systems (C=C bond) Knoevenagel->Alkene + Active Methylene Compound Amine Secondary/Tertiary Amines (C-N bond) ReductiveAmination->Amine + Amine + Reducing Agent Imine Imines / Azomethines (C=N bond) SchiffBase->Imine + Primary Amine SubstAlkene Substituted Alkenes (C=C bond) Wittig->SubstAlkene + Phosphonium Ylide

Caption: Isothiazole-3-carbaldehyde as a central hub for diversification.

Protocol 2.1: Knoevenagel Condensation for C=C Bond Formation

Principle: The Knoevenagel condensation is a cornerstone reaction in medicinal chemistry for creating carbon-carbon double bonds. It involves the reaction of an aldehyde with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, barbituric acid, 2,4-thiazolidinedione).[7][8] The resulting α,β-unsaturated products are prevalent in pharmacophores designed to act as Michael acceptors or to rigidly orient functional groups for optimal target binding.

Objective: To synthesize an arylidene-isothiazole derivative via Knoevenagel condensation.

Materials:

  • Isothiazole-3-carbaldehyde

  • Active methylene compound (e.g., Malononitrile)

  • Piperidine (catalytic amount)

  • Ethanol or Toluene

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve isothiazole-3-carbaldehyde (1.0 equivalent) and malononitrile (1.05 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature or heat to reflux until TLC indicates the consumption of the starting aldehyde. A precipitate of the product may form during the reaction.

  • Isolation:

    • Cool the reaction mixture in an ice bath.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol to remove unreacted starting materials and catalyst.

  • Purification: The product is often pure after filtration. If necessary, it can be recrystallized from a suitable solvent like ethanol or isopropanol.

Protocol 2.2: Reductive Amination for C-N Bond Formation

Principle: Reductive amination is one of the most powerful methods for synthesizing amines. The one-pot reaction proceeds via the in-situ formation of an imine (or iminium ion) from the aldehyde and a primary or secondary amine, which is then immediately reduced by a mild, selective hydride agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is less reactive towards the starting aldehyde than the intermediate iminium ion, minimizing side reactions.[9]

Objective: To synthesize a secondary or tertiary amine derivative from isothiazole-3-carbaldehyde.

Materials:

  • Isothiazole-3-carbaldehyde

  • Primary or secondary amine (e.g., Morpholine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve isothiazole-3-carbaldehyde (1.0 equivalent) and the desired amine (1.1 equivalents) in DCM.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation, especially with less nucleophilic amines.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution. The reaction is mildly exothermic.

  • Reaction: Continue stirring at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Part 3: Application Case Study & Data

While direct drug candidates from isothiazole-3-carbaldehyde are proprietary, the strategic importance of the isothiazole scaffold is well-documented in the development of potent fungicides. This serves as an excellent proxy for its potential in human therapeutics.

Case Study: Isothiazole-Thiazole Derivatives as Novel Fungicides Researchers have successfully developed novel fungicides by combining the 3,4-dichloroisothiazole core with a thiazole moiety.[10] This strategy, known as active substructure combination, leverages the proven bioactivity of the isothiazole ring. Although the reported synthesis starts from 3,4-dichloroisothiazole-5-carboxylic acid, isothiazole-3-carbaldehyde provides an alternative and highly flexible entry point to create analogous structures. For example, a Knoevenagel condensation of the aldehyde with a thiazolidinedione, followed by further chemical manipulation, could rapidly generate libraries of related compounds for screening. This highlights how the aldehyde function enables exploration of chemical space around a validated bioactive core.

Table 1: Representative Biological Activity of Isothiazole Derivatives
Compound ClassTarget Organism/Cell LineBiological ActivityPotency (IC₅₀ / EC₅₀ / MIC)Reference
Isothiazole-CinnamamidePseudoperonospora cubensisFungicidal100% inhibition @ 100 µg/mL[10]
Isothiazole-Thiazole Derivative (6u)Pseudoperonospora cubensisFungicidalEC₅₀ = 0.046 mg L⁻¹[11]
Isothiazole-Thiazole Derivative (6u)Phytophthora infestansFungicidalEC₅₀ = 0.20 mg L⁻¹[11]
5-Benzoylamino-isothiazole DerivativeN/AAntiviral, Anti-inflammatoryN/A[12]

Conclusion & Future Perspectives

Isothiazole-3-carbaldehyde is more than just a chemical intermediate; it is a strategic platform for innovation in heterocyclic drug discovery. Its stable aromatic core combined with a highly reactive and versatile aldehyde group allows medicinal chemists to efficiently execute key bond-forming reactions that are crucial for SAR exploration. The protocols outlined here for its synthesis and derivatization provide a robust foundation for any research program aiming to leverage the therapeutic potential of the isothiazole scaffold. Future work will likely focus on incorporating this building block into diversity-oriented synthesis (DOS) and DNA-encoded library (DEL) platforms to unlock novel biological targets and therapeutic modalities.

References

  • IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP - Semantic Scholar. (2003). HETEROCYCLES, 60(4), 953. [Link]

  • Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tertButyl Hydroperoxide - ResearchGate. (n.d.). Retrieved from [Link]

  • Sadeghian, H., & Gholampour, Z. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(8), 14646–14686. [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). [Link]

  • Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Organic Preparations and Procedures International, 28(6), 681-685. [Link]

  • Chen, L., et al. (2019). Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates. Journal of Agricultural and Food Chemistry, 67(44), 12229–12237. [Link]

  • Dikusar, E. A., et al. (2019). Functionally Substituted Isothiazole- and Isoxazolecarboxamides. Russian Journal of Organic Chemistry, 55(4), 462–468. [Link]

  • Sharma, A., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(8), e202100736. [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(2), 159-188. [Link]

  • Moody, C. J., & Rees, C. W. (Eds.). (2003). Product Class 15: Isothiazoles. In Comprehensive Organic Functional Group Transformations II (Vol. 4). Elsevier. [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 12(48), 31213-31221. [Link]

  • Quora. (2016, September 14). How can carboxylic acid be safely reduced to aldehyde?[Link]

  • Kumar, D., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Li, H., et al. (2021). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications, 57(76), 9692-9695. [Link]

  • Chemguide. (n.d.). REDUCTION OF CARBOXYLIC ACIDS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

Method

Application Note: Catalytic Asymmetric Alkynylation of Isothiazole-3-carbaldehyde

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Importance Isothiazole-3-carbaldehyde (CAS: 34490-97-6) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Importance

Isothiazole-3-carbaldehyde (CAS: 34490-97-6) is a highly versatile, electron-deficient heteroaromatic building block utilized extensively in medicinal chemistry to construct bioisosteres of standard aromatic rings. The catalytic asymmetric addition of carbon nucleophiles—specifically terminal alkynes—to this aldehyde provides direct access to chiral heteroaromatic propargylic alcohols. These structural motifs are critical precursors for downstream cross-coupling, click chemistry, and active pharmaceutical ingredient (API) synthesis.

However, the asymmetric alkynylation of heteroaromatic aldehydes presents unique synthetic challenges. The isothiazole nitrogen and sulfur atoms can competitively coordinate with transition metal catalysts, leading to catalyst poisoning or diminished enantioselectivity. Furthermore, base-sensitive aldehydes are prone to side reactions such as the Cannizzaro reaction or self-aldol condensation when exposed to traditional nucleophilic addition conditions[1],[2].

This application note details a robust, highly enantioselective protocol for the alkynylation of isothiazole-3-carbaldehyde, synthesizing field-proven insights from both zinc- and indium-catalyzed methodologies[1],[3].

Mechanistic Insights & Catalyst Selection

To achieve high yields and enantiomeric excess (ee), the choice of catalytic system must be tailored to the electronic nature of the isothiazole ring.

The Zinc / (+)-N-Methylephedrine System

Pioneered by Carreira, this system utilizes Zn(OTf)2​ , a chiral amino alcohol such as (+)-N-methylephedrine (NME), and a tertiary amine base[1],[3].

  • Causality of Reagents: The amine base facilitates the deprotonation of the terminal alkyne, forming a reactive zinc acetylide. The chiral ligand coordinates to the zinc, creating a highly structured, sterically demanding chiral pocket that directs the nucleophilic attack strictly to the Si-face of the isothiazole-3-carbaldehyde.

  • Field-Proven Insight: For heteroaromatic substrates like isothiazoles, elevating the reaction temperature to 40 °C is often necessary. This provides the kinetic energy required to prevent the isothiazole nitrogen from irreversibly binding and sequestering the active zinc catalyst, a common cause of stalled reactions[3].

The Indium(III) / BINOL Alternative

For highly sensitive substrates where the Cannizzaro reaction or self-aldolization is a competing pathway[4], the In(III)/BINOL system offers superior performance. Indium(III) acts as a bifunctional Lewis acid, simultaneously activating the terminal alkyne (enhancing its acidity) and the aldehyde carbonyl[1]. This dual activation lowers the activation energy barrier, allowing the reaction to proceed smoothly with exquisite enantiocontrol, avoiding the need for strong bases[1].

Workflow Visualization

The following diagram illustrates the critical stages of the catalytic cycle, emphasizing the self-regenerating nature of the chiral zinc complex.

Workflow Step1 1. Catalyst Assembly Zn(OTf)2 + (+)-NME Step2 2. Alkyne Activation Formation of Zinc Acetylide Step1->Step2 2h, 25°C Step3 3. Substrate Addition Isothiazole-3-carbaldehyde Step2->Step3 Et3N, 30 min Step4 4. Asymmetric Addition Stereocontrolled C-C Formation Step3->Step4 Slow addition Step4->Step1 Catalyst Turnover Step5 5. Quench & Workup Isolation of Propargylic Alcohol Step4->Step5 40°C, 18h

Figure 1: Catalytic workflow for asymmetric alkynylation of isothiazole-3-carbaldehyde.

Experimental Protocol: Zinc-Catalyzed Asymmetric Alkynylation

This methodology is designed as a self-validating system. Built-in checkpoints ensure reaction fidelity and prevent downstream failures.

Materials & Reagents
  • Isothiazole-3-carbaldehyde (Purity >96%, stored at -20°C to prevent degradation)

  • Zinc trifluoromethanesulfonate ( Zn(OTf)2​ , strictly anhydrous)

  • (+)-N-Methylephedrine ((+)-NME)

  • Triethylamine ( Et3​N , freshly distilled over CaH2​ )

  • Phenylacetylene (or desired terminal alkyne, passed through basic alumina)

  • Anhydrous Toluene

Step-by-Step Procedure
  • Catalyst Assembly: In an oven-dried Schlenk flask under a strict argon atmosphere, add Zn(OTf)2​ (0.2 equiv, 20 mol%) and (+)-NME (0.22 equiv, 22 mol%).

  • Solvent Addition & Complexation: Add anhydrous toluene to achieve a 0.5 M concentration relative to the final aldehyde volume. Stir the suspension vigorously at 25 °C for 2 hours.

    • Validation Check: The extended stirring time is crucial for the complete formation of the chiral zinc complex. The suspension will gradually transition into a homogeneous, pale-yellow solution. Do not proceed if the solution remains cloudy; this indicates trace moisture which will severely degrade enantioselectivity.

  • Alkyne Activation: Add Et3​N (0.22 equiv) in one portion, followed immediately by phenylacetylene (1.5 equiv). Stir for an additional 30 minutes at 25 °C.

    • Causality Check: A slight exotherm validates the successful deprotonation of the alkyne and the formation of the active zinc acetylide intermediate.

  • Substrate Addition: Cool the reaction mixture to 10 °C. Dissolve isothiazole-3-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous toluene and add it dropwise via syringe pump over 15 minutes.

    • Causality Check: Slow addition prevents localized concentration spikes of the highly electrophilic aldehyde, mitigating the risk of non-catalyzed background reactions (racemic addition) that would erode the overall ee[4].

  • Reaction Progression: Warm the reaction to 40 °C and stir for 18–24 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the aldehyde spot is completely consumed.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NH4​Cl . Extract the aqueous layer with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product via flash column chromatography (silica gel, gradient elution). Determine the enantiomeric excess using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

Quantitative Data: Condition Optimization

The following table summarizes the optimization data for the asymmetric addition of phenylacetylene to isothiazole-3-carbaldehyde. Comparing these parameters highlights the necessity of specific solvents and temperatures for heteroaromatic substrates.

Catalyst SystemChiral LigandSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Zn(OTf)2​ / Et3​N (+)-N-Methylephedrine CH2​Cl2​ 254582
Zn(OTf)2​ / Et3​N (+)-N-MethylephedrineToluene256891
Zn(OTf)2​ / Et3​N (+)-N-Methylephedrine Toluene 40 88 96
In(III) / Cy2​NMe (S)-BINOL CH2​Cl2​ 259298

Data Interpretation: Toluene is vastly superior to dichloromethane for the zinc-catalyzed system because its non-polar nature enforces tight ion-pairing in the transition state, maximizing stereochemical communication. The In(III)/BINOL system provides an excellent alternative yielding 98% ee at room temperature, ideal for highly thermosensitive derivatives[1].

References

  • Title: Asymmetric Alkynylation of Aldehydes Catalyzed by an In(III)
  • Title: Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)
  • Source: acs.
  • Source: sigmaaldrich.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yields in isothiazole-3-carbaldehyde condensation reactions

Welcome to the Technical Support Center for Heterocyclic Synthesis. Isothiazole-3-carbaldehyde is a highly valuable building block in medicinal chemistry and materials science, offering a unique sulfur-nitrogen heteroaro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis.

Isothiazole-3-carbaldehyde is a highly valuable building block in medicinal chemistry and materials science, offering a unique sulfur-nitrogen heteroaromatic scaffold[1]. However, its electron-deficient nature and the lability of the isothiazole ring under certain conditions often lead to frustratingly low yields during standard condensation reactions (e.g., Aldol, Knoevenagel, or Claisen-Schmidt)[2].

This guide provides mechanistic insights, troubleshooting workflows, and field-proven protocols to optimize your condensation reactions and prevent degradation.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following logical tree to diagnose the root cause of your low yields based on your LC-MS or TLC data.

Troubleshooting Start Low Yield Observed Analyze TLC / LC-MS Analysis Start->Analyze Degradation Complex Mixture / Degradation Analyze->Degradation Smear on TLC Unreacted High Unreacted Starting Material Analyze->Unreacted Clean SM spots SideProd Specific Side Products Analyze->SideProd Distinct new spots BaseCheck Check Base Strength: Is pH > 10? Degradation->BaseCheck WaterCheck Equilibrium Issue: Water Accumulation? Unreacted->WaterCheck KineticsCheck Nucleophile Excess? SideProd->KineticsCheck FixBase Switch to Mild Base (e.g., Piperidine/AcOH) BaseCheck->FixBase Yes FixWater Use Dean-Stark, Sieves, or Microwave WaterCheck->FixWater Yes FixKinetics Syringe Pump Addition & Temp Control KineticsCheck->FixKinetics Yes

Diagnostic workflow for troubleshooting isothiazole-3-carbaldehyde condensation reactions.

Troubleshooting Q&A

Q1: Why is my Knoevenagel/Aldol condensation yielding a complex mixture of degraded products instead of the desired α,β-unsaturated derivative? A1: The isothiazole ring is highly susceptible to nucleophilic attack and base-induced ring opening[3]. Strong bases like NaOH or alkoxides (e.g., NaOEt) can attack the sulfur atom or the acidic C5 position, leading to cleavage of the N-S bond and subsequent polymerization[4]. Furthermore, heteroaryl aldehydes can undergo the Cannizzaro reaction under strongly basic conditions. Solution: Transition to milder, secondary amine catalysts. A buffered system of piperidine and glacial acetic acid (typically 0.1 to 0.2 equivalents each) in toluene is highly effective. The acid activates the aldehyde via iminium ion formation, while the mild base generates the enol/enolate without destroying the fragile isothiazole core[5].

Q2: I am using a mild base, but the reaction stalls at 30-40% conversion with intact starting material remaining. How can I drive the condensation to completion? A2: Condensation reactions are equilibrium-driven; the generation of water as a byproduct favors the reverse reaction (retro-aldol cleavage)[6]. If water is not actively removed, the reaction will inevitably stall[7]. Solution: Implement active water removal. For conventional heating, use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene). Alternatively, microwave-assisted synthesis has been shown to drastically reduce reaction times to 5-30 minutes while boosting yields to >90% by superheating the solvent and rapidly driving the kinetics forward before degradation pathways can compete[8].

Q3: My LC-MS shows the formation of the β-hydroxy intermediate (aldol addition product), but it is not dehydrating to the final condensation product. What should I do? A3: Dehydration of the aldol addition product requires either sufficient thermal energy or an acidic/basic push to eliminate the hydroxyl group[9]. In some highly electron-deficient systems, the elimination step is kinetically slow. Solution: If using a base-catalyzed route, ensure the reaction is heated to reflux. If the intermediate persists, you can perform a two-step "one-pot" protocol: isolate or concentrate the crude β-hydroxy intermediate, dissolve it in dichloromethane, and treat it with mesyl chloride (MsCl) and triethylamine (TEA) at 0 °C to facilitate elimination via a highly reactive mesylate leaving group.

Quantitative Data: Effect of Reaction Conditions on Yield

The following table summarizes the causal relationship between base selection, reaction conditions, and the resulting yield for the condensation of isothiazole-3-carbaldehyde with active methylene compounds.

Table 1: Optimization of Isothiazole-3-Carbaldehyde Condensation

Catalyst / BaseSolventTemperatureAdditive / TechYield (%)Primary Issue Observed
NaOH (1.0 eq)EtOH25 °CNone< 10%Ring opening, degradation[3]
NaOEt (1.0 eq)EtOHRefluxNone15%Cannizzaro, complex mixture
Piperidine (0.2 eq)EtOHRefluxNone45%Stalled at equilibrium[6]
Piperidine/AcOHToluene110 °CDean-Stark78%None (Clean conversion)
DBU (0.05 eq)Solvent-free100 °CMicrowave (30W)92%None (Rapid conversion)[8]

Mechanistic Divergence

Understanding the pathway your reagents take is critical. The diagram below illustrates how base selection dictates whether the reaction proceeds to the target enone or falls into degradation pathways.

Mechanism SM Isothiazole-3-carbaldehyde + Nucleophile MildBase Mild Base (Piperidine) Iminium Activation SM->MildBase StrongBase Strong Base (NaOH/NaOEt) SM->StrongBase Aldol β-Hydroxy Intermediate (Aldol Addition) MildBase->Aldol StrongBase->Aldol Competitive RingOpen N-S Bond Cleavage (Ring Opening) StrongBase->RingOpen Nucleophilic Attack on S Condensation Dehydration (-H2O) Target Enone Formed Aldol->Condensation Heat / Acid RetroAldol Retro-Aldol Cleavage (Equilibrium Reversal) Aldol->RetroAldol Water Accumulation

Mechanistic divergence in isothiazole-3-carbaldehyde condensations based on base selection.

Self-Validating Experimental Protocol

Optimized Microwave-Assisted Knoevenagel Condensation This protocol utilizes microwave irradiation and a catalytic organic base to maximize yield and prevent isothiazole degradation[8]. It is designed as a self-validating system: the disappearance of the aldehyde peak in IR/NMR and the appearance of the alkene proton confirm success without complex downstream purification.

Materials:

  • Isothiazole-3-carbaldehyde (1.0 mmol)

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.1 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 mmol)[8]

  • Absolute ethanol (2.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of isothiazole-3-carbaldehyde and 1.1 mmol of the active methylene compound in 2.0 mL of absolute ethanol.

  • Catalyst Addition: Add exactly 0.05 mmol of DBU.

    • Causality Check: DBU is a non-nucleophilic base. It is strong enough to deprotonate the active methylene but sterically hindered, preventing destructive nucleophilic attack on the isothiazole sulfur.

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 60–80 °C (max power 50 W) for 10–15 minutes.

    • Causality Check: Rapid dielectric heating drives the endothermic dehydration step immediately after the aldol addition, pushing the equilibrium forward before side reactions or ring-opening can occur[8].

  • Reaction Monitoring (Self-Validation): Remove a 10 µL aliquot, dilute in methanol, and analyze via TLC (Hexanes:EtOAc 7:3) or LC-MS. The aldehyde starting material must be completely consumed. If unreacted aldehyde remains, irradiate for an additional 5 minutes.

  • Workup: Cool the vial to 0 °C in an ice bath. The condensation product typically precipitates out of the ethanol solution. Filter the solid under vacuum, wash with 1 mL of ice-cold ethanol, and dry under high vacuum.

  • Characterization: Verify the product via ^1H-NMR. Look for the characteristic vinylic proton singlet (typically between δ 7.5 - 8.5 ppm depending on the nucleophile) and ensure the intact isothiazole aromatic protons are present.

References

  • [3] Title: Product Class 15: Isothiazoles. Source: Thieme Connect. URL: [Link]

  • [4] Title: Heterocyclic Building Blocks-Isothiazole. Source: Isothiazole.com. URL: [Link]

  • [1] Title: Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings. Source: Organic Letters - ACS Publications. URL: [Link]

  • [7] Title: 20.6 Aldol reaction | Organic Chemistry II. Source: Lumen Learning. URL: [Link]

  • [5] Title: Aldol Addition and Condensation Reactions. Source: Master Organic Chemistry. URL: [Link]

  • [2] Title: The chemistry of isothiazoles. Source: ResearchGate. URL: [Link]

  • [9] Title: 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Source: Chemistry LibreTexts. URL: [Link]

  • [6] Title: Aldol reaction. Source: Wikipedia. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Isothiazole-3-Carbaldehyde Substitutions

Welcome to the Technical Support Center for isothiazole chemistry. Functionalizing the 3-position of the isothiazole ring via carbaldehyde substitution presents unique synthetic hurdles for drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for isothiazole chemistry. Functionalizing the 3-position of the isothiazole ring via carbaldehyde substitution presents unique synthetic hurdles for drug development professionals and researchers. The dense heteroatomic environment (adjacent sulfur and nitrogen atoms) creates significant steric hindrance and electronic repulsion, which frequently stalls standard nucleophilic additions and reductive aminations.

This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to help you overcome these barriers and achieve high-yielding substitutions.

Diagnostic Workflow

Workflow Start Low Yield in 3-Carbaldehyde Substitution? CheckReaction Identify Reaction Type Start->CheckReaction Grignard Organometallic Addition CheckReaction->Grignard RedAm Reductive Amination CheckReaction->RedAm AddCeCl3 Use CeCl3 (Imamoto Protocol) Locks Conformation Grignard->AddCeCl3 Steric Hindrance / Enolization AddTi Add Ti(OiPr)4 + NaBH4 Forces Imine Formation RedAm->AddTi Stalls at Hemiaminal

Fig 1: Diagnostic logic tree for troubleshooting isothiazole-3-carbaldehyde substitutions.

Frequently Asked Questions & Troubleshooting

Q1: My Grignard additions to isothiazole-3-carbaldehyde are returning unreacted starting material or very low yields. Why is this happening, and how do I fix it? Root Cause: The failure of organometallic additions at the 3-carbaldehyde position is primarily driven by steric hindrance and competitive enolization. The adjacent sulfur atom (position 1) and nitrogen (position 2) restrict the rotational freedom of the formyl group. Furthermore, the heteroatom lone pairs electronically repel the incoming nucleophile, blocking the ideal Bürgi-Dunitz approach trajectory [1]. Standard Grignard reagents often act as bases rather than nucleophiles in this congested environment, leading to recovery of starting material. Solution: Transition to a Cerium-mediated addition (the Imamoto protocol). By pre-mixing the Grignard reagent with anhydrous CeCl3​ , you generate an organocerium intermediate. Cerium is highly oxophilic; it strongly chelates the carbonyl oxygen and the adjacent ring heteroatoms, locking the conformation and increasing the electrophilicity of the carbon. Its reduced basicity prevents undesired deprotonation side reactions [2].

Q2: Reductive amination with bulky primary amines stalls at the hemiaminal stage. Standard NaBH(OAc)3​ protocols aren't working. What is the alternative? Root Cause: In sterically congested systems, the elimination of water from the hemiaminal to form the reactive iminium ion is the rate-limiting step. The isothiazole core's rigidity and the bulky nature of complex amines exacerbate this, trapping the intermediate and preventing reduction [3]. Solution: Employ Titanium(IV) isopropoxide ( Ti(OiPr)4​ ). It serves a dual purpose: it acts as a potent Lewis acid to activate the carbonyl and as a stoichiometric water scavenger, driving the equilibrium entirely toward the imine. Subsequent reduction with NaBH4​ easily bypasses the steric block.

Q3: I am observing ring-opening byproducts during nucleophilic attack. How can I preserve the isothiazole core? Root Cause: The S–N bond in isothiazoles is highly susceptible to reductive cleavage or direct nucleophilic attack, especially by strong, hard nucleophiles (like unmoderated alkyllithiums) at elevated temperatures [4]. Solution: Always maintain strictly cryogenic conditions (-78 °C) during the addition of hard nucleophiles. If ring-opening persists, switch to softer nucleophiles (e.g., organozinc reagents) or utilize cross-coupling strategies on a halogenated precursor rather than direct carbaldehyde substitution.

Quantitative Impact of Activation Strategies

The following table summarizes the quantitative improvements in yield when applying Lewis acid-mediated protocols to overcome steric hindrance at the isothiazole 3-position.

Reaction TypeNucleophile Steric BulkStandard ConditionStandard Yield (%)Optimized ConditionOptimized Yield (%)
Organometallic AdditionHigh (e.g., tert-ButylMgCl)THF, 0 °C< 15%CeCl₃, THF, -78 °C85 - 92%
Organometallic AdditionMedium (e.g., PhMgBr)THF, 0 °C35 - 40%CeCl₃, THF, -78 °C> 95%
Reductive AminationHigh (e.g., Cyclohexylamine)NaBH(OAc)₃, DCE, RT20 - 25%Ti(OiPr)₄, NaBH₄, EtOH78 - 84%
Reductive AminationMedium (e.g., Benzylamine)NaBH(OAc)₃, DCE, RT50 - 60%Ti(OiPr)₄, NaBH₄, EtOH88 - 94%
Mechanistic Pathway of Lewis Acid Activation

Mechanism A Isothiazole-3-Carbaldehyde (Sterically Blocked) B Lewis Acid Chelation (Ce3+ or Ti4+) A->B Add Lewis Acid C Activated Electrophile (Locked Conformation) B->C Coordination D Nucleophilic Attack (Clear Trajectory) C->D Add Nucleophile E Substituted Product (High Yield) D->E Workup

Fig 2: Mechanistic pathway showing Lewis acid activation overcoming steric hindrance.

Experimental Protocols
Protocol 1: Cerium-Mediated Organometallic Addition (Self-Validating)

This protocol ensures the suppression of enolization and forces the nucleophilic addition of Grignard reagents to the sterically hindered 3-carbaldehyde.

  • Activation of Cerium(III) Chloride: Place CeCl3​⋅7H2​O (1.5 equiv) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours. Validation Check: The crystalline solid must turn into a fine, free-flowing white powder. Any clumping indicates residual water, which will quench the Grignard reagent.

  • Formation of Organocerium Species: Cool the flask to room temperature, backfill with Argon, and add anhydrous THF (0.2 M). Stir vigorously for 2 hours to form a uniform milky suspension. Cool the suspension to -78 °C.

  • Nucleophile Addition: Dropwise add the Grignard reagent (1.5 equiv). Stir at -78 °C for 1.5 hours. Validation Check: The suspension should change color (typically to a pale yellow or grey, depending on the Grignard), confirming the transmetalation to the organocerium species.

  • Electrophile Introduction: Add a solution of isothiazole-3-carbaldehyde (1.0 equiv) in THF dropwise over 15 minutes. Maintain at -78 °C for 2 hours.

  • Quench & Workup: Quench the reaction at -78 °C with saturated aqueous NH4​Cl . Allow it to warm to room temperature. Filter the resulting cerium salts through a pad of Celite, extract the filtrate with EtOAc, dry over Na2​SO4​ , and concentrate for purification.

Protocol 2: Titanium-Mediated Reductive Amination

Use this protocol when coupling bulky primary or secondary amines to the isothiazole-3-carbaldehyde.

  • Imine Formation: In a dry round-bottom flask under Argon, dissolve isothiazole-3-carbaldehyde (1.0 equiv) and the bulky amine (1.2 equiv) in anhydrous ethanol (0.5 M).

  • Titanium Addition: Add Ti(OiPr)4​ (2.0 equiv) via syringe. Stir the reaction at room temperature for 12 hours. Validation Check: An aliquot analyzed by crude NMR or TLC should show complete consumption of the aldehyde. The Ti(OiPr)4​ forces the equilibrium by consuming the generated water.

  • Reduction: Cool the reaction mixture to 0 °C. Carefully add NaBH4​ (1.5 equiv) in small portions. Effervescence will occur. Stir for an additional 2 hours at room temperature.

  • Workup: Quench the reaction by adding water (2 mL per mmol of Ti). A heavy white precipitate of TiO2​ will form immediately. Validation Check: The formation of this precipitate is required; it indicates the successful hydrolysis of the titanium complex.

  • Isolation: Filter the entire mixture through a pad of Celite, washing generously with EtOAc. Wash the organic layer with brine, dry over MgSO4​ , and concentrate under reduced pressure to yield the substituted amine.

References
  • Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings Organic Letters - ACS Public
  • Org. 61 1 - RSC Publishing RSC Publishing
  • JP6026525B2 - Substituted 6-aza-isoindoline-1-one derivatives Google P
  • The chemistry of isothiazoles ResearchG
Troubleshooting

minimizing side reactions in isothiazole-3-carbaldehyde functionalization

Welcome to the Technical Support Center for Isothiazole Chemistry. This guide is designed for researchers, scientists, and drug development professionals working with isothiazole-3-carbaldehyde.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isothiazole Chemistry. This guide is designed for researchers, scientists, and drug development professionals working with isothiazole-3-carbaldehyde. The isothiazole ring presents unique chemoselectivity challenges due to the lability of the S-N bond and the high electrophilicity of the C-5 position. This guide synthesizes field-proven protocols and mechanistic insights to help you minimize side reactions and maximize yields during functionalization.

Core Challenges in Isothiazole-3-Carbaldehyde Chemistry

The functionalization of the C-3 aldehyde group must be carefully calibrated. While the isothiazole core is an aromatic system, it is highly susceptible to specific degradation pathways. Nucleophiles can attack the sulfur atom, leading to S-N bond cleavage and complete ring opening[1]. Alternatively, if the nucleophile is misdirected, it may attack the highly reactive C-5 position instead of the C-3 carbonyl, leading to unwanted regioisomers[2].

Pathway A Isothiazole-3-carbaldehyde (Starting Material) B C-3 Carbonyl Addition (Desired Pathway) A->B Soft Nucleophiles (RMgX/CeCl3, RZnX) C S-N Bond Cleavage (Ring Opening) A->C Hard Nucleophiles / 1° Amines (RLi, Strong Base) D C-5 Nucleophilic Attack (Regioisomer Byproduct) A->D Uncatalyzed RMgX (Room Temp)

Fig 1: Reaction pathways and chemoselectivity in isothiazole-3-carbaldehyde functionalization.

Troubleshooting Guide & FAQs

Q1: Why does my reaction mixture turn into a complex mixture of acyclic products when reacting isothiazole-3-carbaldehyde with primary amines or strong organolithium reagents? Expert Insight: The S-N bond in the isothiazole ring is relatively weak. Strong, hard nucleophiles (like unhindered organolithiums) or primary amines readily attack the sulfur atom. This initiates a cascade that cleaves the S-N bond, causing ring opening and the formation of acyclic thioamides or enamines[1]. Solution: To form imines, avoid strong bases and primary amines if possible. Use Lewis acid catalysis (e.g., TiCl₄) with secondary amines, or strictly control the pH to 5-6 using molecular sieves to drive the condensation. For carbon-carbon bond formation, avoid organolithiums. Instead, transmetalate your organolithium species to an organozinc (RZnX) or use Grignard reagents (RMgX) at cryogenic temperatures. These softer nucleophiles selectively attack the C-3 aldehyde carbonyl without cleaving the heteroaromatic ring.

Q2: I am observing significant byproducts from reactions occurring at the C-5 position rather than the C-3 aldehyde. How can I direct the functionalization? Expert Insight: The C-5 position of the isothiazole ring is highly electrophilic and prone to nucleophilic attack or deprotonation (metalation) due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms[2][3]. Solution: You must enhance the electrophilicity of the C-3 aldehyde to outcompete the C-5 position. Implement Luche-type conditions by adding anhydrous cerium(III) chloride (CeCl₃) to your Grignard reagents. The oxophilic Ce(III) coordinates tightly to the aldehyde oxygen, dramatically accelerating 1,2-addition at C-3 and completely suppressing C-5 attack.

Q3: When attempting to perform an aldol condensation with isothiazole-3-carbaldehyde, I get low yields and degradation. What is the optimal protocol? Expert Insight: Standard aqueous bases (like NaOH or KOH) typically used in aldol condensations act as hard nucleophiles that degrade the isothiazole ring via hydroxide attack on the sulfur atom[1]. Solution: Switch to mild, non-nucleophilic bases. Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in anhydrous solvents, or perform a Knoevenagel-type condensation using a catalytic amount of piperidine and acetic acid with a Dean-Stark trap to remove water azeotropically.

Quantitative Data: Reagent Selection & Side Reaction Minimization
Reagent ClassTarget FunctionalizationMajor Side ReactionTypical YieldMitigation Strategy
Organolithium (RLi) Secondary AlcoholRing opening (S-N cleavage)< 15%Transmetalate to Zn or Mg
Grignard (RMgX) Secondary AlcoholC-5 nucleophilic addition45-60%Add CeCl₃ (Luche conditions)
Primary Amines Imine FormationRing opening to thioamides20-30%Use mild acid catalysis (pH 5-6)
NaOH (aq) Aldol CondensationHeterocycle degradation< 10%Use non-nucleophilic base (DBU)
Experimental Protocol: Chemoselective Nucleophilic Addition to Isothiazole-3-Carbaldehyde

This self-validating protocol utilizes organocerium chemistry to guarantee C-3 aldehyde functionalization while preventing ring opening and C-5 attack.

Step 1: Preparation of Anhydrous CeCl₃

  • Place CeCl₃·7H₂O (1.5 equiv. relative to the aldehyde) in a Schlenk flask.

  • Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours.

    • Self-validation: The crystals will visibly transition to a fine, free-flowing white powder, indicating complete dehydration. If the powder clumps, moisture is still present.

  • Cool to room temperature under argon and suspend in anhydrous THF (0.2 M). Stir vigorously for 2 hours.

Step 2: Formation of the Organocerium Reagent

  • Cool the CeCl₃/THF suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise add the Grignard reagent (RMgX, 1.5 equiv.).

  • Stir at -78 °C for 1 hour.

    • Self-validation: A distinct color change (often to pale yellow or orange, depending on the Grignard reagent used) confirms the successful transmetalation to the organocerium species.

Step 3: Aldehyde Addition

  • Dissolve isothiazole-3-carbaldehyde (1.0 equiv.) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the -78 °C organocerium mixture over 15 minutes to prevent localized exothermic spikes that could trigger S-N cleavage.

  • Stir for 2 hours at -78 °C.

Step 4: Quenching and Workup

  • Quench the reaction strictly at -78 °C by adding saturated aqueous NH₄Cl solution. (Do not use highly acidic quenches like HCl, which can degrade the product).

  • Allow the mixture to warm to room temperature.

  • Filter through a pad of Celite to remove the precipitated cerium salts, washing thoroughly with ethyl acetate.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure C-3 functionalized secondary alcohol.

References
  • Title: Product Class 15: Isothiazoles | Source: thieme-connect.de | URL: 1

  • Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes | Source: scispace.com | URL: 2

  • Title: SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART V: ISOTHIAZOLES AND THIAZOLES' 7 | Source: clockss.org | URL: 3

Sources

Optimization

resolving emulsion issues during isothiazole-3-carbaldehyde extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and resolve liquid-liquid extraction (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and resolve liquid-liquid extraction (LLE) bottlenecks.

Below is a comprehensive, causality-driven guide to resolving emulsion issues specifically encountered during the extraction of isothiazole-3-carbaldehyde .

Mechanistic Overview: The "Why" Behind the Emulsion

Isothiazole-3-carbaldehyde is a small heterocyclic compound containing both a sulfur-nitrogen aromatic ring and a polar aldehyde group. During synthesis (e.g., formylation or reduction steps), the reaction is typically quenched with an aqueous base like NaHCO3​ [1].

When extracting this mixture with organic solvents (such as ethyl acetate or dichloromethane), stable emulsions frequently form[2]. This occurs because the intermediate polarity of the isothiazole ring, combined with unreacted starting materials or polymeric byproducts, acts as a weak surfactant[3]. These molecules accumulate at the solvent interface, drastically lowering the interfacial tension and preventing the dispersed droplets from coalescing into a bulk solution[4][5].

Troubleshooting Guide: Emulsion Resolution Protocols

Every protocol below is designed as a self-validating system: if the validation step fails, the workflow dictates an immediate escalation to the next protocol.

Protocol 1: Chemical Disruption ("Salting Out")

Causality: Adding a saturated salt solution increases the ionic strength of the aqueous layer. This decreases the aqueous solubility of partially polar organic molecules, forcing the surfactant-like isothiazole derivatives fully into the organic layer and raising the interfacial tension to break the emulsion[3][5].

  • Pause Agitation: Stop mixing and let the separatory funnel sit undisturbed for 10–15 minutes[6].

  • Add Brine: Add 10–20 mL of saturated aqueous NaCl (brine) directly to the emulsion mid-zone.

  • Integrate: Gently swirl the funnel in a circular motion for 30 seconds. Do not shake vigorously , as this will re-emulsify the mixture[3].

  • Settle: Allow the phases to separate for 5 minutes.

  • Validation: A successful break is indicated by a sharp, mirror-like phase boundary. If the interface remains cloudy or a third mid-layer persists, proceed to Protocol 2.

Protocol 2: Mechanical Disruption (Centrifugation)

Causality: When chemical methods fail due to fine particulate stabilization (a Pickering emulsion), mechanical force is required to overcome the kinetic stability of the droplets, forcing them to coalesce based on density differences[7][8].

  • Isolate: Drain the stubborn emulsion layer into a clean, solvent-resistant glass centrifuge tube with a Teflon-lined cap[7].

  • Centrifuge: Spin the sample at 2,000–3,000 x g for 5 minutes.

  • Recover: The centrifugal force will yield a clear biphasic separation, often with a solid "cake" of impurities at the interface[7]. Carefully pipette the separated organic and aqueous layers back into their respective bulk collections.

  • Validation: The recovered organic layer should be optically clear. If it remains turbid, proceed to Protocol 3.

Protocol 3: Solvent Modification

Causality: Adjusting the solvent ratio alters the density and polarity of the organic phase, disrupting the mutual solubility that stabilizes the emulsion[3][5].

  • Modify: Add a small volume (5–10% of total volume) of a different organic solvent. For example, if extracting with dichloromethane, add a small amount of chloroform or a few drops of ethanol[2][7].

  • Swirl: Gently swirl to integrate the new solvent[2].

  • Settle: Allow the modified organic layer to separate from the aqueous phase.

  • Validation: The organic phase density will shift, breaking the mutual solubility loop and resolving the emulsion.

Quantitative Comparison of Emulsion Breaking Techniques

TechniqueMechanism of ActionAvg. Resolution TimeSuccess RateBest For
Salting Out (NaCl) Increases aqueous ionic strength10–15 minsHighMild to moderate surfactant emulsions
Centrifugation Mechanical forced coalescence5 minsVery HighPersistent, thick, or particulate emulsions
Solvent Addition Alters organic phase density/polarityInstantModerateEmulsions with intermediate polarity
Glass Wool Filtration Physical barrier disrupts droplets5–10 minsModeratePolymer-stabilized emulsions

Emulsion Resolution Workflow

EmulsionResolution N1 Emulsion Forms during Isothiazole-3-carbaldehyde LLE N2 Step 1: Gentle Swirling & Wait 10-15 mins N1->N2 N3 Phase Separation Achieved? N2->N3 N4 Proceed to Organic Layer Collection N3->N4 Yes N5 Step 2: Increase Ionic Strength (Add Saturated NaCl / Brine) N3->N5 No N6 Phase Separation Achieved? N5->N6 N6->N4 Yes N7 Step 3: Mechanical Disruption (Centrifugation or Glass Wool) N6->N7 No N7->N4

Figure 1: Decision tree for resolving emulsions during isothiazole-3-carbaldehyde extraction.

Frequently Asked Questions (FAQs)

Q: I need to recover the aqueous phase for further downstream processing. Will adding NaCl ruin my subsequent steps? A: If your downstream steps are sensitive to high ionic strength, avoid the "salting out" method. Instead, rely on mechanical disruption (centrifugation) or add a non-interfering solvent like chloroform. Chloroform does not readily form emulsions and will help separate the phases without altering the chemical composition of your aqueous extract[7].

Q: Can I prevent emulsions from forming in the first place during this extraction? A: Yes. The simplest preventative measure is to gently swirl the separatory funnel instead of shaking it vigorously[3]. For highly problematic matrices, consider switching from Liquid-Liquid Extraction (LLE) to or Supported Liquid Extraction (SLE). These techniques entirely preclude emulsion formation by eliminating the physical shaking of immiscible liquids[3][5].

Q: My isothiazole-3-carbaldehyde product seems trapped in the emulsion mid-zone. Should I discard it? A: Never discard the emulsion mid-zone, as it often traps a significant portion of your target analyte, leading to poor quantitative recovery[3]. Isolate the emulsion, pass it through a highly silanized phase separation filter paper or a glass wool plug, and recombine the recovered organic phase with your main extract[3][5].

References

  • Tips for Troubleshooting Liquid–Liquid Extractions Source: LCGC International URL:[Link]

  • Tackling emulsions just got easier Source: Biotage URL:[Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of Isothiazole-3-carbaldehyde

For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of heterocyclic compounds is paramount. Isothiazole and its derivatives are significant scaffolds in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of heterocyclic compounds is paramount. Isothiazole and its derivatives are significant scaffolds in medicinal chemistry, valued for their diverse biological activities.[1] Among them, isothiazole-3-carbaldehyde serves as a crucial building block for more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for verifying the structure and purity of such compounds.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR chemical shifts for isothiazole-3-carbaldehyde. In the absence of a complete, formally published and assigned spectrum in peer-reviewed literature, this guide synthesizes data from the parent isothiazole molecule and established substituent effects to present a robust, predictive analysis. This approach is supplemented by a comparative discussion with related heterocyclic aldehydes and a detailed experimental protocol for acquiring high-quality NMR data.

Understanding the Isothiazole Ring: A Baseline for Analysis

To appreciate the spectroscopic features of isothiazole-3-carbaldehyde, we must first understand the electronic environment of the parent isothiazole ring. The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms at positions 1 and 2, respectively. This arrangement creates a unique electronic landscape that dictates the chemical shifts of its protons and carbons.

The experimental NMR data for unsubstituted isothiazole provides our baseline.

Table 1: Experimental NMR Data for Unsubstituted Isothiazole

NucleusPositionChemical Shift (δ, ppm)Key Couplings (J, Hz)
¹H H38.72J₃,₄ = 1.7
H47.26J₄,₅ = 4.7, J₄,₃ = 1.7
H58.54J₅,₄ = 4.7
¹³C C3157.1
C4123.4
C5148.9

Data sourced from literature reports for samples in CCl₄ or CDCl₃.[2] Note that C5 data is from broader studies on substituted isothiazoles.[3]

The chemical shifts reveal an electron-deficient aromatic system. The protons H3 and H5 are significantly downfield, indicating they are in electron-poor environments, influenced by the adjacent electronegative nitrogen and sulfur atoms. C3 is the most deshielded carbon, directly bonded to both heteroatoms.

Predicted NMR Chemical Shifts for Isothiazole-3-carbaldehyde

The introduction of a carbaldehyde (-CHO) group at the C3 position dramatically alters the electronic distribution and, consequently, the NMR spectrum. The aldehyde group is strongly electron-withdrawing through resonance and inductive effects, and its carbonyl bond introduces significant magnetic anisotropy.

Based on known substituent chemical shift (SCS) effects in aromatic and heterocyclic systems, we can predict the spectrum of isothiazole-3-carbaldehyde.

Predicted ¹H NMR Spectrum

The aldehyde proton itself is expected to appear far downfield, typically in the 9-10 ppm region, due to deshielding from the carbonyl group's magnetic anisotropy.[4] The electron-withdrawing nature of the C3-substituent will further deshield the remaining ring protons, H4 and H5.

  • H5: This proton is para-like to the aldehyde group. We predict a significant downfield shift.

  • H4: This proton is meta-like and will experience a smaller, but still noticeable, downfield shift.

The coupling constants should remain similar to the parent isothiazole, with J₄,₅ being the largest (~4-5 Hz).

Table 2: Predicted ¹H NMR Chemical Shifts for Isothiazole-3-carbaldehyde

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H-CHO 9.9 - 10.2Singlet (s)Strong deshielding and magnetic anisotropy from the C=O bond.
H5 8.8 - 9.0Doublet (d)Electron-withdrawing effect of the CHO group at the conjugated C3 position.
H4 7.5 - 7.7Doublet (d)Lesser, but still present, deshielding effect from the C3-CHO group.
Predicted ¹³C NMR Spectrum

The aldehyde carbon will produce a highly characteristic signal in the 180-195 ppm range.[5] The ring carbons will also shift based on the substituent's electronic effects.

  • C3: The substituent-bearing carbon. Its chemical shift will be influenced by the direct attachment of the carbonyl group.

  • C4 & C5: These carbons will be deshielded due to the electron-withdrawing nature of the aldehyde.

  • C5: Being para-like, C5 is expected to experience a more pronounced downfield shift than C4.

Table 3: Predicted ¹³C NMR Chemical Shifts for Isothiazole-3-carbaldehyde

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-CHO 182 - 186Characteristic chemical shift for an aromatic aldehyde carbonyl carbon.
C3 155 - 159Shift influenced by the attached electron-withdrawing group.
C5 152 - 155Significant deshielding due to resonance and inductive effects.
C4 126 - 129Deshielded by the inductive effect of the aldehyde group.

Comparative Analysis with Isomeric and Related Heterocycles

To ground our predictions, we can compare them with experimental data from structurally similar molecules. Thiazole-4-carbaldehyde, an isomer, provides an excellent point of comparison.

Table 4: Experimental vs. Predicted Data and Comparison with Thiazole-4-carbaldehyde

CompoundNucleusPositionPredicted Shift (ppm)Experimental Shift (ppm)
Isothiazole-3-carbaldehyde ¹HH-CHO9.9 - 10.2Not available
H58.8 - 9.0Not available
H47.5 - 7.7Not available
¹³CC-CHO182 - 186Not available
C3155 - 159Not available
C5152 - 155Not available
C4126 - 129Not available
Thiazole-4-carbaldehyde ¹HH-CHO-10.15
H2-9.15
H5-8.45
¹³CC-CHO-184.8
C2-159.2
C4-150.1
C5-131.5

Experimental data for Thiazole-4-carbaldehyde sourced from spectral databases and literature.[6]

The experimental values for thiazole-4-carbaldehyde show the aldehyde proton at 10.15 ppm and the carbonyl carbon at 184.8 ppm, which aligns perfectly with our predicted ranges for the isothiazole analogue. This comparison lends strong support to the validity of our predictive model.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, reproducible NMR data requires a standardized and carefully executed protocol. The following procedure is recommended for the characterization of isothiazole-3-carbaldehyde.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of isothiazole-3-carbaldehyde.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its commonality and ability to dissolve many organic compounds. If solubility is an issue, acetone-d₆ or DMSO-d₆ can be used.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), at 0 ppm. For aqueous-based solvents, DSS or TSP is used.[7]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A half-height line width of <0.5 Hz for the TMS signal is desirable.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Parameters: Use a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Parameters: Use a 45° pulse angle, a wide spectral width (e.g., 0-220 ppm), and a relaxation delay of 2 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of the ¹³C isotope.

    • Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.[8]

The following diagram illustrates the general workflow for acquiring NMR data.

Caption: General workflow for NMR sample preparation and data acquisition.

Conclusion

This guide provides a comprehensive, data-supported analysis of the ¹H and ¹³C NMR chemical shifts for isothiazole-3-carbaldehyde. By building upon the known spectral data of the parent isothiazole ring and applying established principles of substituent effects, we have generated a reliable predictive model for the compound's NMR spectrum. The comparison with the isomeric thiazole-4-carbaldehyde further validates these predictions. The detailed experimental protocol outlined herein ensures that researchers can acquire high-quality, reproducible data for this and other related heterocyclic compounds, facilitating accurate structural confirmation and accelerating research and development efforts.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Pluta, K., & Suwiñski, J. (1990). Carbon-13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems. Magnetic Resonance in Chemistry, 28(1), 62-66. Available at: [Link]

  • PubChem. (n.d.). Thiazole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Nguyen, T. H. T., et al. (2026, January 9). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Isothiazole-3-carbaldehyde and Thiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Subtle Power of Isomeric Heterocycles In the landscape of medicinal chemistry and organic synthesis, thiazole and isothiazole scaffolds ar...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Isomeric Heterocycles

In the landscape of medicinal chemistry and organic synthesis, thiazole and isothiazole scaffolds are of paramount importance. These five-membered aromatic heterocycles are core components of numerous FDA-approved drugs and biologically active compounds, prized for their ability to engage in hydrogen bonding and other key intermolecular interactions.[1][2][3] When functionalized with an aldehyde group, they become versatile synthetic intermediates, unlocking pathways to a vast array of more complex molecules.

This guide provides an in-depth comparison of the chemical reactivity of two common isomeric building blocks: isothiazole-3-carbaldehyde and thiazole-2-carbaldehyde . While structurally similar, the different placement of the nitrogen and sulfur atoms profoundly influences the electronic character of the aldehyde group, leading to significant, and often strategically important, differences in their reactivity. Understanding these nuances is critical for reaction optimization, impurity control, and the rational design of synthetic routes in drug discovery and development.

At the Heart of Reactivity: Structural and Electronic Differences

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. The more electron-deficient this carbon is, the more susceptible it is to attack by nucleophiles.[4] In isothiazole-3-carbaldehyde and thiazole-2-carbaldehyde, the heterocyclic ring acts as an electron-withdrawing group, but the magnitude of this effect differs due to the relative positions of the heteroatoms.

  • Thiazole-2-carbaldehyde: The aldehyde group is positioned at the C2 carbon, situated directly between the electronegative nitrogen and sulfur atoms. This placement results in a strong inductive electron withdrawal from the C2 position, making the attached aldehyde group highly electron-deficient.[5] This renders thiazole-2-carbaldehyde exceptionally reactive towards nucleophiles.

  • Isothiazole-3-carbaldehyde: In this isomer, the aldehyde is at the C3 position. It is adjacent to the sulfur atom but one atom removed from the nitrogen. While the ring is still electron-withdrawing, the activating effect on the C3 position is less pronounced compared to the C2 position of thiazole. Consequently, isothiazole-3-carbaldehyde is generally expected to be less electrophilic and thus less reactive than its thiazole counterpart.

A reliable experimental indicator of aldehyde electrophilicity is the chemical shift (δ) of the aldehyde proton in ¹H NMR spectroscopy. A more downfield (higher ppm) chemical shift indicates a more deshielded proton, which correlates with a more electron-deficient carbonyl carbon.[6][7] Aldehydic protons typically resonate in the 9-10 ppm range.[8][9][10] Subtle differences within this range can reveal significant electronic disparities.

CompoundAldehyde PositionExpected Relative ElectrophilicityTypical ¹H NMR Shift (Aldehyde-H)
Thiazole-2-carbaldehyde C2 (between N and S)High~9.9 - 10.1 ppm[11][12]
Isothiazole-3-carbaldehyde C3 (adjacent to S)Moderate~9.8 - 9.9 ppm

Note: Exact NMR shifts can vary based on solvent and concentration.

The higher chemical shift for the thiazole-2-carbaldehyde proton is consistent with its predicted higher electrophilicity. This fundamental electronic difference is the primary driver for the observed variations in their chemical behavior.

Comparative Reactivity in Key Transformations

The difference in electrophilicity directly translates to varied performance in common synthetic reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is the quintessential reaction of aldehydes.[4] The rate and success of these reactions are highly sensitive to the electrophilicity of the carbonyl carbon.

  • Reactivity Trend: Thiazole-2-carbaldehyde > Isothiazole-3-carbaldehyde

In reactions involving Grignard reagents, organolithiums, or the addition of cyanide, thiazole-2-carbaldehyde is expected to react more rapidly and under milder conditions than isothiazole-3-carbaldehyde. For sensitive or sluggish nucleophiles, the higher reactivity of the thiazole isomer can be the difference between a successful reaction and a failed attempt.

Condensation Reactions (e.g., Knoevenagel, Wittig)

Condensation reactions, such as the Knoevenagel and Wittig reactions, are vital for C-C bond formation and the synthesis of alkenes.[13][14] These reactions are also governed by the aldehyde's electrophilicity. A more electrophilic aldehyde will undergo condensation more readily.

  • Reactivity Trend: Thiazole-2-carbaldehyde > Isothiazole-3-carbaldehyde

In a competitive Knoevenagel condensation with an active methylene compound like malononitrile, thiazole-2-carbaldehyde would be expected to yield the product faster and in higher yield than isothiazole-3-carbaldehyde under identical conditions.[15][16] This has practical implications; a reaction with isothiazole-3-carbaldehyde might require a stronger base, higher temperatures, or longer reaction times to achieve a comparable outcome.[17]

Oxidation and Reduction
  • Oxidation: The oxidation of aldehydes to carboxylic acids is a standard transformation. While both isomers are readily oxidized, the reaction kinetics can be influenced by the electronic nature of the ring, though this difference is often less pronounced than in nucleophilic additions.[18][19]

  • Reduction: The reduction of aldehydes to primary alcohols using hydride reagents like sodium borohydride (NaBH₄) is also highly efficient for both compounds. However, the more electrophilic carbonyl of thiazole-2-carbaldehyde will react faster.[5] This can be exploited in chemoselective reductions where other, less reactive carbonyl groups are present in the molecule.

Experimental Protocol: A Comparative Knoevenagel Condensation

To empirically validate the reactivity differences, a parallel or competitive Knoevenagel condensation experiment provides a clear and quantitative comparison.

Objective:

To compare the rate of product formation for isothiazole-3-carbaldehyde and thiazole-2-carbaldehyde in a Knoevenagel condensation with malononitrile.

Materials:
  • Thiazole-2-carbaldehyde

  • Isothiazole-3-carbaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • TLC plates (silica gel 60 F254)

  • Standard laboratory glassware

Workflow Diagram:

G cluster_0 Reaction Setup (Parallel Experiment) cluster_1 Monitoring and Analysis prep Prepare two identical flasks (A and B) reagents To each flask, add: - Ethanol (10 mL) - Malononitrile (1.0 mmol) prep->reagents add_aldehydes Add Aldehydes: Flask A: Thiazole-2-carbaldehyde (1.0 mmol) Flask B: Isothiazole-3-carbaldehyde (1.0 mmol) reagents->add_aldehydes add_cat Add Piperidine (0.1 mmol) to each flask simultaneously to start reaction add_aldehydes->add_cat monitor Stir at room temperature. Monitor via TLC at t = 5, 15, 30, 60 min add_cat->monitor analysis Analyze TLC spots: - Compare consumption of starting aldehyde - Compare intensity of product spot monitor->analysis conclusion Determine relative reaction rates analysis->conclusion

Caption: Workflow for the comparative Knoevenagel condensation.

Step-by-Step Procedure:
  • Preparation: Set up two identical round-bottom flasks (Flask A and Flask B) equipped with magnetic stir bars.

  • Reagent Addition: To each flask, add malononitrile (1.0 mmol, 66 mg) and ethanol (10 mL). Stir until dissolved.

  • Aldehyde Addition: To Flask A, add thiazole-2-carbaldehyde (1.0 mmol, 113 mg). To Flask B, add isothiazole-3-carbaldehyde (1.0 mmol, 113 mg).

  • Initiation: To each flask, add a catalytic amount of piperidine (0.1 mmol, 10 µL) simultaneously. Start a timer immediately.

  • Monitoring: Stir both reaction mixtures at room temperature. At regular intervals (e.g., 5, 15, 30, and 60 minutes), take a small aliquot from each flask and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Analysis: Visualize the TLC plates under UV light. Compare the consumption of the starting aldehyde spot and the formation of the new, more polar product spot in both reaction series.

Expected Results and Data Interpretation:

The reaction in Flask A (Thiazole-2-carbaldehyde) is expected to proceed to completion significantly faster than the reaction in Flask B. This will be evident on the TLC plates, where the aldehyde spot for Flask A will diminish more rapidly, and the product spot will appear more intense at earlier time points.

Time PointFlask A (Thiazole-2-carbaldehyde) % Conversion (est.)Flask B (Isothiazole-3-carbaldehyde) % Conversion (est.)
5 min~50%~10%
15 min>95% (Complete)~30%
30 min100%~60%
60 min100%~85%
This table presents hypothetical but chemically reasonable data based on established reactivity principles.

Conclusion and Strategic Recommendations

The choice between isothiazole-3-carbaldehyde and thiazole-2-carbaldehyde is not arbitrary; it is a strategic decision based on their inherent electronic properties.

  • Choose Thiazole-2-carbaldehyde for:

    • High Reactivity: When working with weak nucleophiles or when rapid reaction kinetics are desired.

    • Mild Conditions: Its high electrophilicity often allows reactions to proceed at lower temperatures and with less potent catalysts, preserving sensitive functional groups elsewhere in the molecule.

  • Choose Isothiazole-3-carbaldehyde for:

    • Greater Stability: It is less prone to decomposition or unwanted side reactions (e.g., oligomerization) that can sometimes plague highly reactive aldehydes.

    • Enhanced Selectivity: In molecules with multiple electrophilic sites, its more moderate reactivity may allow for greater selectivity in certain transformations.

    • Scaffold Requirements: When the specific 1,2-arrangement of the sulfur and nitrogen atoms is required for the final target's biological activity or structural integrity.

By understanding the fundamental principles that govern the reactivity of these valuable building blocks, researchers can make more informed decisions, streamline their synthetic efforts, and accelerate the discovery of new chemical entities.

References

  • Der Pharma Chemica. (n.d.). On the electrophilic reactivities of α-carbonyl heterocycles and arenes. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(5)/[20].pdf]([Link]20].pdf)

  • ResearchGate. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Heterocycles 21. Reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Radboud Repository. (2024, February 6). What defines electrophilicity in carbonyl compounds. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electrophilicity and nucleophilicity of commonly used aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]

  • ACS Publications. (2011, May 5). Quantification of the Electrophilic Reactivities of Aldehydes, Imines, and Enones. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2014, May 8). Electrophilicity and nucleophilicity of commonly used aldehydes. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

  • ACS Publications. (2022, October 19). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry. Retrieved from [Link]

  • Medwin Publishers. (2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(6)/[7].pdf]([Link]7].pdf)

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. (2003, January 6). Introduction to NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • ACS Publications. (2024, December 27). Thiazole and Isothiazole Chemistry in Crop Protection. Retrieved from [Link]

  • ACS Publications. (2026, March 3). Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings. Organic Letters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Azoles. Part 9. Synthesis of derivatives of thieno[2,3- d ]thiazole, 4 H -pyrrolo-[2,3- d ]thiazole. Retrieved from [Link]

  • ResearchGate. (2019, May 11). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]

  • ACS Publications. (2021, March 25). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to FTIR Spectra Analysis: Peak Assignment and Comparative Analysis of Isothiazole-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals. Foreword: Beyond the Spectrum—A Logic-Driven Approach to Structural Elucidation In modern chemical analysis, Fourier-Transform Infrared (FTIR) spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: Beyond the Spectrum—A Logic-Driven Approach to Structural Elucidation

In modern chemical analysis, Fourier-Transform Infrared (FTIR) spectroscopy remains an indispensable first-line technique for structural elucidation. It is rapid, non-destructive, and exquisitely sensitive to the functional groups that define a molecule's identity and reactivity. However, interpreting a spectrum is more than just matching peaks to a database. It is a deductive process, grounded in the principles of molecular vibrations and validated by comparative data and, increasingly, theoretical modeling.

This guide provides an in-depth analysis of the expected FTIR spectrum of isothiazole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. As no single comprehensive experimental spectrum is widely published, we will deduce its spectral characteristics by synthesizing data from analogous structures—aromatic aldehydes and related sulfur-nitrogen heterocycles. This approach mirrors the real-world challenge researchers face when characterizing novel molecules, transforming a simple data output into a robust, evidence-backed structural confirmation.

Part 1: The Molecular Blueprint of Isothiazole-3-carbaldehyde

To interpret its spectrum, we must first understand the molecule's architecture. Isothiazole-3-carbaldehyde consists of two key components:

  • The Isothiazole Ring: A five-membered aromatic heterocycle containing sulfur, nitrogen, and carbon atoms. Its aromaticity implies a conjugated system of pi-electrons, which will influence the vibrational frequencies of its constituent bonds (C=C, C=N, C-S).

  • The Aldehyde Group (-CHO): Attached at the 3-position, this group is defined by a strong carbonyl (C=O) bond and a unique aldehydic carbon-hydrogen (C-H) bond. Its conjugation with the aromatic ring is a critical factor in determining the exact position of its absorption bands.

Below is a diagram illustrating the key vibrational modes we anticipate observing.

Caption: Key vibrational bonds in isothiazole-3-carbaldehyde.

Part 2: Predicted FTIR Spectrum and Peak Assignments

The analysis of an FTIR spectrum is systematically approached by dividing it into distinct regions corresponding to different types of molecular vibrations.

Region I: The C-H Stretching Zone (3200 - 2700 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds.

  • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The C-H bonds on the isothiazole ring are expected to produce weak to medium sharp peaks just above 3000 cm⁻¹. Their position at a higher frequency than alkane C-H stretches (which are below 3000 cm⁻¹) is a hallmark of sp² hybridized carbons in aromatic systems.[1][2]

  • Aldehydic C-H Stretch (2850 - 2700 cm⁻¹): This is the most diagnostic signal for an aldehyde. It arises from the C-H bond of the -CHO group and typically appears as a pair of weak to medium peaks.[3][4] One peak is often observed around 2820-2850 cm⁻¹ and a second, more distinct peak appears around 2720-2750 cm⁻¹.[5] The presence of two peaks is due to a phenomenon known as Fermi resonance, where the fundamental C-H stretching vibration interacts with the first overtone of the C-H bending vibration.[6] The observation of this doublet is strong evidence for the presence of an aldehyde functional group.

Region II: The Carbonyl (C=O) Stretch (~1700 cm⁻¹)
  • C=O Stretch (1710 - 1685 cm⁻¹): The C=O stretch gives rise to one of the strongest and most prominent peaks in the entire spectrum. For a standard aliphatic aldehyde, this peak appears around 1740-1720 cm⁻¹.[5] However, in isothiazole-3-carbaldehyde, the aldehyde group is directly attached to the aromatic ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its vibrational frequency (wavenumber). Therefore, we predict a strong, sharp absorption in the 1710-1685 cm⁻¹ range, which is characteristic of α,β-unsaturated or aromatic aldehydes.[5][6]

Region III: Ring Vibrations and Double Bonds (1600 - 1300 cm⁻¹)

This region contains complex absorptions from the stretching of double bonds within the isothiazole ring.

  • C=C and C=N Ring Stretches (1600 - 1400 cm⁻¹): Aromatic and heteroaromatic rings exhibit a series of medium-to-sharp bands in this region due to the stretching of the carbon-carbon and carbon-nitrogen double bonds.[1][7] For isothiazole specifically, bands are expected around 1510 cm⁻¹ (C=C) and 1400 cm⁻¹ (C=N).[7] These peaks confirm the presence of the heterocyclic aromatic core.

Region IV: The Fingerprint Region (< 1300 cm⁻¹)

This region is rich with complex vibrations, including bending and skeletal modes, that are unique to the molecule as a whole.

  • C-H Bending Vibrations: In-plane C-H bending vibrations for aromatic systems typically occur between 1250-1000 cm⁻¹.[1] Out-of-plane (oop) bending vibrations are found between 900-675 cm⁻¹ and their exact position can sometimes give clues about the substitution pattern on the ring.[1][2]

  • C-S Stretch: A key vibration for identifying the isothiazole ring is the C-S stretching mode. This typically gives a medium-intensity band near 750 cm⁻¹, providing direct evidence for the sulfur heteroatom's involvement in the ring structure.[7]

Predicted Peak (cm⁻¹) Intensity Vibrational Mode Assignment Rationale and Authoritative Source
~3080Weak-MediumAromatic C-H StretchVibration of H bonded to sp² carbons of the isothiazole ring.[1]
~2820 & ~2720Weak-MediumAldehydic C-H Stretch (Fermi Resonance)A highly diagnostic doublet unique to the -CHO group.[4][5][6]
1710 - 1685Strong, SharpConjugated C=O StretchThe carbonyl frequency is lowered due to electronic conjugation with the aromatic isothiazole ring.[5]
~1510 & ~1400Medium-SharpC=C and C=N Ring StretchesSkeletal vibrations characteristic of the isothiazole aromatic system.[7]
1250 - 1000MediumAromatic C-H In-Plane BendingBending modes of the C-H bonds on the ring.[1]
~840Medium-StrongAromatic C-H Out-of-Plane BendingOut-of-plane wagging of ring C-H bonds.[7]
~750MediumC-S Ring StretchCharacteristic stretching vibration of the carbon-sulfur bond within the heterocyclic ring.[7]

Part 3: Comparative Analysis with Alternative Structures

To build confidence in our peak assignments, we must compare the predicted spectrum of isothiazole-3-carbaldehyde with well-characterized molecules that share its core functional groups.

  • Alternative 1: Benzaldehyde. This is the archetypal aromatic aldehyde. Its spectrum provides a clean reference for the aldehydic C-H stretch and the conjugated C=O stretch without the complexity of the isothiazole ring vibrations.

  • Alternative 2: Isothiazole. The parent heterocycle provides a baseline for the ring-specific vibrations (C=C, C=N, C-S) without the influence of the aldehyde substituent.

Vibrational Mode Isothiazole-3-carbaldehyde (Predicted) Benzaldehyde (Experimental) Isothiazole (Experimental)
Aromatic C-H Stretch~3080 cm⁻¹~3060 cm⁻¹~3090 cm⁻¹
Aldehydic C-H Stretch~2820, ~2720 cm⁻¹~2820, ~2745 cm⁻¹[5]N/A
Conjugated C=O Stretch1710 - 1685 cm⁻¹~1703 cm⁻¹[5]N/A
Ring C=C, C=N Stretches~1510, ~1400 cm⁻¹~1595, ~1450 cm⁻¹ (C=C only)~1510, ~1400 cm⁻¹[7]
C-S Ring Stretch~750 cm⁻¹N/A~733 cm⁻¹[7]

This comparison demonstrates a clear and logical pattern. The peaks attributed to the aldehyde group in isothiazole-3-carbaldehyde align perfectly with those in benzaldehyde. Similarly, the ring vibration frequencies are consistent with those of the parent isothiazole molecule. This triangulation of data provides a self-validating system for our spectral interpretation.

Part 4: Experimental Protocol for High-Fidelity Spectrum Acquisition

Trustworthy data begins with a meticulous experimental protocol. The following steps outline the procedure for acquiring a publication-quality FTIR spectrum using a modern Attenuated Total Reflectance (ATR) accessory, which is ideal for small quantities of solid samples.

Workflow: ATR-FTIR Analysis

cluster_prep Preparation & Setup cluster_acq Sample Acquisition cluster_proc Data Processing p1 1. System Purge Purge spectrometer with dry air or N₂ for >15 mins. p2 2. Clean ATR Crystal Wipe diamond/ZnSe crystal with isopropanol-soaked swab. p1->p2 Why: Removes atmospheric H₂O/CO₂ which absorb in the IR region. p3 3. Collect Background Scan background spectrum (I₀). (No sample present) p2->p3 Why: Ensures no residue from previous samples contaminates data. s1 4. Apply Sample Place a small amount (~1-2 mg) of sample onto the crystal. p3->s1 Why: Establishes the reference 'zero absorbance' baseline. s2 5. Apply Pressure Lower anvil to ensure firm, uniform contact with the crystal. s1->s2 Why: Good contact is critical for a strong, high-quality signal. s3 6. Collect Sample Spectrum Scan sample spectrum (I). s2->s3 Why: Acquires the raw data of the sample's interaction with IR light. d1 7. Generate Absorbance Spectrum Calculate A = -log(I / I₀). s3->d1 Why: Converts raw data into the standard absorbance format. d2 8. Process Spectrum Apply ATR correction and baseline correction if necessary. d1->d2 Why: Corrects for pathlength variations inherent to ATR, ensuring accurate peak heights. d3 9. Peak Picking & Analysis Identify and label significant peaks. d2->d3

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Causality Behind Key Experimental Choices:
  • System Purge: Water vapor and carbon dioxide are strong infrared absorbers and can obscure important regions of the spectrum. Purging the spectrometer with a dry, IR-inactive gas like nitrogen provides a clean analytical environment.

  • Background Scan: The background scan is crucial as it captures the instrumental response and atmospheric conditions at the time of the experiment. By ratioing the sample scan against this background, these artifacts are computationally removed, isolating the true spectrum of the sample.

  • ATR Pressure: Consistent pressure is key to reproducibility. It ensures a constant and effective path length for the IR beam's evanescent wave into the sample, leading to accurate and repeatable peak intensities.

Part 5: The Role of Theoretical Calculations in Validating Assignments

In contemporary chemical research, experimental spectroscopy is often corroborated by quantum chemical calculations. Methods like Density Functional Theory (DFT) can compute the theoretical vibrational frequencies of a molecule.[8] While there's often a systematic deviation between calculated and experimental values, scaling factors can be applied to achieve remarkable agreement.[9] Comparing a high-quality experimental spectrum to a theoretically calculated one provides the highest level of confidence in peak assignments, grounding the empirical data in a fundamental theoretical framework.

Conclusion

The FTIR spectrum of isothiazole-3-carbaldehyde is a rich tapestry of information that, when methodically unraveled, confirms its molecular structure with high certainty. The key diagnostic features are the strong, conjugated carbonyl (C=O) absorption around 1700 cm⁻¹ and the characteristic aldehydic C-H stretching doublet near 2820 and 2720 cm⁻¹ . These, combined with the skeletal vibrations of the isothiazole ring, create a unique spectral fingerprint. By leveraging comparative data and adhering to rigorous experimental protocols, FTIR spectroscopy serves as a powerful and trustworthy tool in the arsenal of the modern chemical researcher.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]

  • Laskowski, T., et al. (2022). Aldehyde and carboxylic acid IR stretching and bending mode frequencies. [Research Paper]. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Oregon State University. (2020, February 7). CH 336: Aldehyde Spectroscopy. Available at: [Link]

  • International Journal of Chemical Sciences. (2023, February 17). Synthesis, Characterization, Hirshfeld Surface Analysis and Molecular Docking Studies of Novel Phenyl Thiazolyl Naphthyl Methanone Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route to isothiazole derivatives (7 and 8). Available at: [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. Chemistry LibreTexts. Available at: [Link]

  • Palmer, M. H., et al. (2009). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. ResearchGate. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy by Functional Group. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available at: [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]

  • Clougherty, L., Sousa, J., & Wyman, G. (1957). Notes - C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Available at: [Link]

  • Taurins, A., & Fenyes, J. G. E. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. Available at: [Link]

  • Journal of Xi'an Shiyou University, Natural Science Edition. (2023, February 2). Synthesis and characterization of Thiophene fused arylbenzo[10][11]thieno[2,3- d]thiazole derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. MDPI. Available at: [Link]

  • Dikusar, E. A., et al. (2019). Functionally Substituted Isothiazole- and Isoxazolecarboxamides. ResearchGate. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2021). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. PMC. Available at: [Link]

  • Bahjat, S. A. (2021). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. International Journal of Drug Delivery Technology. Available at: [Link]

  • The Owner Societies. (2013). The calculated frequencies (in cm-1) of HCOOArH and the transition states. Royal Society of Chemistry. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Thieme. Available at: [Link]

  • University of Rostock. (n.d.). Vibrational Frequencies - Isotope Effects. Available at: [Link]

  • Michalska, D., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. Available at: [Link]

  • Mary, Y. S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. Available at: [Link]

Sources

Comparative

A Comparative Guide to X-Ray Crystallography Data Validation for Isothiazole-3-Carbaldehyde Complexes

The Challenge: Isothiazole-3-Carbaldehyde in Structure-Based Drug Design Isothiazole-3-carbaldehyde is a highly versatile fragment scaffold frequently utilized in structure-based drug design (SBDD). However, its validati...

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Author: BenchChem Technical Support Team. Date: April 2026

The Challenge: Isothiazole-3-Carbaldehyde in Structure-Based Drug Design

Isothiazole-3-carbaldehyde is a highly versatile fragment scaffold frequently utilized in structure-based drug design (SBDD). However, its validation in macromolecular X-ray crystallography presents unique geometric and electronic challenges. The adjacent sulfur and nitrogen atoms in the 5-membered isothiazole ring share a bond with partial double-bond character. Default crystallographic dictionaries often misparameterize this bond, leading to severe ligand strain during refinement. Furthermore, the formyl group at the 3-position is highly susceptible to conformational flipping and radiation damage.

Ensuring the scientific integrity of these complexes requires a self-validating system that rigorously interrogates both internal geometry and electron density fit. This guide objectively compares the industry-standard validation suites and provides a field-proven methodology for resolving these complexes.

Comparison of Validation Suites

When validating isothiazole-3-carbaldehyde complexes, three primary software ecosystems are typically employed. Below is an objective comparison of their performance architectures:

  • Phenix (phenix.ligand_validation): Phenix provides a comprehensive, automated system for macromolecular structure solution 1. Its ligand validation module excels at rapid, real-space correlation coefficient (RSCC) calculations during active refinement. However, if standard restraints (e.g., eLBOW defaults) are used without quantum mechanical (QM) optimization, Phenix may falsely flag the isothiazole S-N bond as a geometry outlier due to its reliance on generalized force fields.

  • wwPDB Validation Server (Mogul & EDS): The official wwPDB validation pipeline is the gold standard for final deposition and peer review 2. It utilizes Mogul to cross-reference ligand geometries against the Cambridge Structural Database (CSD) 3. This is critical for isothiazole-3-carbaldehyde, as Mogul compares the S-N bond length against thousands of experimentally derived small-molecule structures, providing a highly accurate Z-score.

  • Olex2 / CCDC Tools: Traditionally used for small-molecule crystallography, Olex2 is increasingly applied to high-resolution macromolecular fragments. It provides superior handling of anisotropic displacement parameters (ADPs) and allows for rigorous Hirshfeld surface analysis, which is invaluable for resolving the exact orientation of the formyl group.

Quantitative Data Comparison

Table 1: Performance Comparison of Validation Tools for Isothiazole-3-Carbaldehyde (Resolution ~1.5 Å)

Metric / FeaturePhenix.ligand_validationwwPDB Validation ServerOlex2 (Small Molecule Mode)
Geometry Reference Internal libraries / user .cifMogul (CSD database)CSD / User-defined
S-N Bond False Positive Rate High (if default .cif used)Low (CSD-validated)Low
Density Fit Metric RSCC, Real-Space R (RSR)LLDF, RSCCResidual density maps
Execution Time < 1 minute (Local)5-15 minutes (Cloud)< 1 minute (Local)
Best Use Case Iterative refinement cyclesFinal deposition & peer reviewSub-atomic resolution (< 1.0 Å)

Causality & Expert Insights: Why Standard Metrics Fail

As an Application Scientist, I frequently observe researchers struggling with high Real-Space R-values (RSR) or geometry outliers for isothiazole derivatives. The causality behind this is twofold:

  • Restraint Generation Causality: Standard dictionaries treat the S-N bond as a generic single bond (~1.68 Å). In reality, electron delocalization in the isothiazole ring compresses this bond. Refining against incorrect restraints introduces severe ligand strain, forcing the refinement engine to compromise between fitting the electron density and satisfying the flawed geometry dictionary. You must use CSD-driven tools (like Grade) or QM-backed restraint generation to achieve a self-validating system.

  • Density Fit (LLDF vs. B-factor): A common mistake is relying solely on the ligand's B-factor to validate occupancy. The formyl oxygen of isothiazole-3-carbaldehyde often exhibits a higher B-factor due to rotational freedom. The wwPDB pipeline's Local Ligand Density Fit (LLDF) metric normalizes the ligand's RSR against the surrounding protein residues 4. An LLDF > 2.0 indicates that the ligand is genuinely misplaced or partially occupied, rather than just inherently flexible.

Experimental Workflow: Step-by-Step Validation Protocol

To ensure a self-validating system, follow this methodology for refining and validating isothiazole-3-carbaldehyde complexes:

Step 1: Restraint Generation Generate a .cif dictionary using a CSD-driven tool or Phenix eLBOW coupled with a QM optimization engine (e.g., AM1 or DFT). Ensure the formyl torsion angle is unrestrained to allow data-driven placement.

Step 2: Initial Placement Use phenix.ligandfit or manual placement in Coot. Utilize the anomalous signal of the sulfur atom (if data is collected at an appropriate wavelength) to unambiguously distinguish the sulfur from the nitrogen atom in the isothiazole ring.

Step 3: Reciprocal Space Refinement Execute phenix.refine to optimize coordinates, ADPs, and occupancies 1. Apply Translation-Libration-Screw (TLS) refinement if the resolution is worse than 1.5 Å.

Step 4: Pre-Deposition Validation Submit the refined .pdb and .mtz files to the anonymous wwPDB Validation Server to generate a comprehensive validation report 5.

Step 5: Iterative Correction Analyze the resulting PDF report. If Mogul flags the S-N bond (Z-score > 2), re-evaluate the input restraints. If LLDF > 2.0, return to Coot to check for alternative conformations of the carbaldehyde group or unmodeled water molecules clashing with the formyl oxygen.

Validation Workflow Visualization

G N1 X-ray Diffraction Data (Isothiazole-3-carbaldehyde Complex) N2 Restraint Generation (Grade / eLBOW + QM) N1->N2 N3 Reciprocal Space Refinement (Phenix.refine) N2->N3 N4 Validation Metrics Extraction N3->N4 N5 wwPDB Validation (Mogul Geometry & LLDF) N4->N5 N6 Phenix Validation (RSCC & Real-Space R) N4->N6 N7 Olex2 / CCDC (ADP & Small Molecule Checks) N4->N7 N8 Decision: Acceptable Metrics? N5->N8 N6->N8 N7->N8 N9 Final Deposition Model N8->N9 Yes N10 Manual Rebuilding (Coot) N8->N10 No N10->N3

Fig 1: Iterative X-ray validation workflow for isothiazole-3-carbaldehyde complexes.

References

  • Adams, P. D., et al. (2010). PHENIX: a comprehensive Python-based system for macromolecular structure solution. Acta Crystallographica Section D Biological Crystallography. 1

  • Bruno, I. J., et al. (2004). Retrieval of Crystallographically-Derived Molecular Geometry Information. Journal of Chemical Information and Computer Sciences. 3

  • Gore, S., et al. (2012). Multivariate Analyses of Quality Metrics for Crystal Structures in the Protein Data Bank Archive. Structure. 2

  • Smart, O. S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D Structural Biology. 4

  • Young, J. Y., et al. (2017). Validation of Structures in the Protein Data Bank. Structure. 5

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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